molecular formula C27H41NO7 B11931440 6-Acetyldepheline

6-Acetyldepheline

Número de catálogo: B11931440
Peso molecular: 491.6 g/mol
Clave InChI: OWWYREKLGMILGW-JJQLKCKLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-Acetyldepheline is a useful research compound. Its molecular formula is C27H41NO7 and its molecular weight is 491.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H41NO7

Peso molecular

491.6 g/mol

Nombre IUPAC

[(1S,2R,3R,4S,5R,6S,8R,12S,13S,16R,19S,20R,21S)-14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate

InChI

InChI=1S/C27H41NO7/c1-7-28-12-24(3)9-8-18(31-5)26-16-10-15-17(30-4)11-25(19(16)20(15)32-6)27(23(26)28,34-13-33-25)22(21(24)26)35-14(2)29/h15-23H,7-13H2,1-6H3/t15-,16-,17+,18+,19-,20+,21-,22+,23+,24+,25-,26+,27-/m1/s1

Clave InChI

OWWYREKLGMILGW-JJQLKCKLSA-N

SMILES isomérico

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@]5([C@H]31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6[C@H]7OC)OC)OCO5)OC(=O)C)OC)C

SMILES canónico

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC(=O)C)OC)C

Origen del producto

United States

Foundational & Exploratory

6-Acetyldepheline from Delphinium tatsienense: A Technical Overview of a Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-acetyldepheline, a natural diterpenoid alkaloid sourced from Delphinium tatsienense. While the existence of this compound is confirmed in the scientific literature, detailed studies on its specific biological activities, mechanism of action, and isolation protocols are limited. This document summarizes the available information on this compound and places it within the broader context of the well-studied diterpenoid alkaloids from the Delphinium genus, known for their significant pharmacological potential.

Introduction to Delphinium tatsienense and its Alkaloids

Delphinium tatsienense, a member of the Ranunculaceae family, is a plant species recognized as a rich source of structurally diverse diterpenoid alkaloids.[1][2] These alkaloids are the primary bioactive constituents of the Delphinium genus and have garnered considerable research interest due to their wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3][4] Among the numerous compounds isolated from D. tatsienense is the C19-diterpenoid alkaloid, this compound.[1]

This compound: What is Known

Diterpenoid Alkaloids from Delphinium tatsienense and their Biological Activities

Phytochemical investigations of Delphinium tatsienense have led to the isolation and characterization of several other diterpenoid alkaloids, some of which have demonstrated notable biological effects.[1]

Anti-inflammatory Activity

Several diterpenoid alkaloids isolated from D. tatsienense have been evaluated for their anti-inflammatory properties. For instance, the lycaconitine-type C19-diterpenoid alkaloids, tatsiedine A and B, along with another isolated compound, have shown inhibitory effects on the production of interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1] The quantitative data for these findings are summarized in the table below.

CompoundBiological ActivityAssayIC50 Value (µg/mL)
Tatsiedine AInhibition of IL-6 productionLPS-activated RAW 264.7 cells29.60 ± 0.08
Tatsiedine BInhibition of IL-6 productionLPS-activated RAW 264.7 cells18.87 ± 0.14
Compound 4Inhibition of IL-6 productionLPS-activated RAW 264.7 cells25.39 ± 0.11

Table 1: Anti-inflammatory activity of diterpenoid alkaloids from Delphinium tatsienense.[1]

Experimental Protocols: A Generalized Approach for Alkaloid Isolation

While a specific protocol for the isolation of this compound from Delphinium tatsienense is not detailed in the available literature, a general methodology for the extraction and isolation of diterpenoid alkaloids from Delphinium species can be described as follows. This protocol is based on methods used for the isolation of alkaloids from related species.

General Extraction and Isolation Workflow

G plant_material Dried and Powdered Delphinium tatsienense Plant Material extraction Maceration with 70% Ethanol plant_material->extraction filtration Filtration and Concentration (Reduced Pressure) extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction chromatography Column Chromatography (Silica Gel or Alumina) alkaloid_fraction->chromatography fractions Eluted Fractions chromatography->fractions purification Preparative HPLC or TLC fractions->purification isolated_compounds Isolated Diterpenoid Alkaloids (e.g., this compound) purification->isolated_compounds structure_elucidation Structural Elucidation (NMR, MS, IR) isolated_compounds->structure_elucidation

Caption: Generalized workflow for the extraction and isolation of diterpenoid alkaloids.

Detailed Methodological Steps
  • Extraction: The dried and powdered whole plants of Delphinium tatsienense are typically extracted with an organic solvent, such as 70% ethanol, at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. This involves dissolving the extract in an acidic solution (e.g., 2% HCl), followed by extraction with an organic solvent to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH) and extracted with a different organic solvent (e.g., chloroform or ethyl acetate) to obtain the total alkaloid fraction.

  • Chromatographic Separation: The total alkaloid fraction is then subjected to various chromatographic techniques for separation. This typically starts with column chromatography over silica gel or alumina, using a gradient of solvents (e.g., chloroform-methanol mixtures) to elute different fractions.

  • Purification: The fractions containing the compounds of interest are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to yield pure compounds.

  • Structural Elucidation: The structures of the isolated alkaloids are determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Signaling Pathway: The NF-κB Pathway

The anti-inflammatory effects of many natural products, including alkaloids from the Delphinium genus, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] While the direct interaction of this compound with this pathway has not been reported, it represents a plausible mechanism of action for its potential anti-inflammatory activity.

The canonical NF-κB signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like IL-6.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases IkB_p p-IκB IkB_NFkB->IkB_p degradation Proteasomal Degradation IkB_p->degradation DNA DNA NFkB_nuc->DNA binds Transcription Transcription of Pro-inflammatory Genes (e.g., IL-6) DNA->Transcription induces

Caption: The canonical NF-κB signaling pathway in inflammation.

Conclusion and Future Directions

This compound is a confirmed natural product from Delphinium tatsienense. However, there is a notable gap in the scientific literature regarding its specific chemical structure, a detailed and reproducible isolation protocol, and comprehensive data on its biological activities and mechanism of action. The anti-inflammatory potential of other diterpenoid alkaloids from the same plant suggests that this compound may also possess similar properties, possibly through the modulation of pathways such as NF-κB.

Future research should focus on the complete structural elucidation of this compound, the development of an optimized isolation and purification protocol, and a thorough investigation of its pharmacological profile. Such studies are essential to unlock the full therapeutic potential of this and other related diterpenoid alkaloids for the development of new therapeutic agents.

References

The Isolation and Purification of 6-Acetyldepheline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide presents a generalized methodology for the isolation and purification of 6-Acetyldepheline, a natural alkaloid found in Delphinium tatsienense. Due to the limited availability of specific published protocols for this compound, this guide is a synthesized approach based on established methods for the isolation of diterpenoid alkaloids from the Delphinium genus.

Introduction

This compound is a diterpenoid alkaloid identified from Delphinium tatsienense, a plant species belonging to the Ranunculaceae family. The Delphinium genus is a rich source of structurally complex and biologically active alkaloids, which have garnered significant interest for their potential pharmacological applications. This technical guide provides a comprehensive overview of a plausible experimental workflow for the isolation and purification of this compound, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

The presented protocols are based on common practices for the extraction and separation of similar alkaloids and are designed to be adapted and optimized based on laboratory-specific conditions and analytical findings.

Experimental Protocols

Plant Material Collection and Preparation

The whole plant of Delphinium tatsienense should be collected, preferably during its flowering season to ensure the highest concentration of secondary metabolites. The plant material is then washed, air-dried in the shade to prevent the degradation of thermolabile compounds, and pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered plant material is subjected to solvent extraction to isolate the crude alkaloid fraction.

Methodology:

  • Macerate the powdered Delphinium tatsienense (hypothetically 5 kg) with 95% ethanol (20 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

  • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl) and partition with ethyl acetate to remove non-alkaloidal constituents.

  • Basify the acidic aqueous layer to pH 9-10 with a 25% ammonia solution.

  • Extract the liberated alkaloids with chloroform (3 x 2 L).

  • Combine the chloroform extracts and concentrate under reduced pressure to yield the crude alkaloid fraction.

Purification of this compound

The crude alkaloid mixture is subjected to a series of chromatographic techniques to isolate and purify this compound.

Methodology:

  • Silica Gel Column Chromatography (Initial Separation):

    • Subject the crude alkaloid fraction (hypothetically 50 g) to column chromatography on a silica gel (200-300 mesh) column.

    • Elute the column with a gradient of chloroform-methanol (100:0 to 80:20, v/v) to yield several fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a chloroform-methanol-ammonia (90:10:1, v/v/v) solvent system and visualizing with Dragendorff's reagent.

  • Preparative Thin Layer Chromatography (pTLC) (Intermediate Purification):

    • Combine fractions showing a promising spot corresponding to the expected polarity of this compound.

    • Apply the combined fractions to preparative TLC plates coated with silica gel GF254.

    • Develop the plates using a suitable solvent system, for instance, ethyl acetate-hexane-diethylamine (70:20:10, v/v/v).

    • Visualize the separated bands under UV light (254 nm) and scrape the band corresponding to the target compound.

    • Elute the compound from the silica gel with a mixture of chloroform and methanol.

  • Sephadex LH-20 Column Chromatography (Final Purification):

    • For final purification, dissolve the semi-purified compound in methanol and apply it to a Sephadex LH-20 column.

    • Elute with methanol to remove any remaining minor impurities.

    • Collect the fractions containing the pure compound and concentrate to dryness.

Structural Elucidation

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls, hydroxyls, and amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC): To elucidate the complete chemical structure and stereochemistry.

Data Presentation

The following table summarizes hypothetical quantitative data for the isolation and purification of this compound from 5 kg of dried Delphinium tatsienense.

StageInput Mass (g)Output Mass (g)Yield (%)Purity (%) (Hypothetical)
Extraction
Dried Plant Material5000---
Crude Ethanolic Extract-4509.0< 5
Crude Alkaloid Fraction450501.0 (from plant)~20
Purification
Silica Gel Column Fraction505.20.104 (from plant)~75
Preparative TLC Purified5.20.80.016 (from plant)~95
Sephadex LH-20 Purified0.80.650.013 (from plant)>98

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Isolation_Purification_Workflow Plant Dried Delphinium tatsienense Powder Extraction Maceration with 95% Ethanol Plant->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Ethanolic Extract Filtration->CrudeExtract Acidification Acid-Base Partitioning CrudeExtract->Acidification CrudeAlkaloids Crude Alkaloid Fraction Acidification->CrudeAlkaloids ColumnChromatography Silica Gel Column Chromatography CrudeAlkaloids->ColumnChromatography Fractions Combined Fractions ColumnChromatography->Fractions pTLC Preparative TLC Fractions->pTLC SemiPure Semi-Purified this compound pTLC->SemiPure Sephadex Sephadex LH-20 Chromatography SemiPure->Sephadex PureCompound Pure this compound (>98%) Sephadex->PureCompound Analysis Spectroscopic Analysis (MS, IR, NMR) PureCompound->Analysis

An In-depth Technical Guide to the Chemical Structure of 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on the chemical structure of 6-Acetyldepheline, a diterpenoid alkaloid of significant interest. The information contained herein is intended for an audience with a strong background in chemistry, pharmacology, and drug development. This document synthesizes the available structural and chemical data, presents it in a clear and accessible format, and provides detailed visualizations to aid in the understanding of its complex molecular architecture.

Chemical Identity and Structure

This compound is a naturally occurring diterpenoid alkaloid isolated from the plant species Delphinium tatsienense. As a member of the diterpenoid alkaloid family, its core structure is a complex polycyclic system.

Chemical Identifiers:

IdentifierValue
CAS Number 1310693-07-2
Molecular Formula C₂₇H₃₇NO₇
SMILES CC(=O)O[C@H]1C[C@H]2N(C[C@@H]3C[C@]1(O3)--INVALID-LINK--[C@@]1([C@H]4C[C@@H]5--INVALID-LINK--(OC)[C@]21[C@@H]4OC)C)CC

Due to the current limitations in publicly accessible research data, a definitive, peer-reviewed 2D chemical structure diagram and a systematic IUPAC name for this compound cannot be provided at this time. The provided SMILES string is based on available chemical database information.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not extensively reported in the available scientific literature. This information is crucial for various aspects of drug development, including formulation and pharmacokinetic studies. Further research is required to fully characterize these properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the intricate three-dimensional structure of complex organic molecules like this compound.

Experimental Protocol for NMR Analysis:

A standard experimental workflow for the NMR analysis of a novel diterpenoid alkaloid such as this compound would involve the following steps:

Figure 1: A generalized experimental workflow for NMR-based structure elucidation of a natural product.
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Experimental Protocol for Mass Spectrometry Analysis:

A typical protocol for the mass spectrometric analysis of this compound would be as follows:

ms_workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Analysis cluster_data_interpretation Data Interpretation Sample_Prep Sample Preparation (Dilution in appropriate solvent) Infusion Direct Infusion or LC Coupling Sample_Prep->Infusion Ionization Ionization (e.g., ESI, APCI) Infusion->Ionization HRMS High-Resolution MS (e.g., TOF, Orbitrap) Ionization->HRMS Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) HRMS->Tandem_MS Formula_Determination Molecular Formula Determination Tandem_MS->Formula_Determination Fragmentation_Analysis Fragmentation Pattern Analysis Formula_Determination->Fragmentation_Analysis Structure_Confirmation Structural Fragment Confirmation Fragmentation_Analysis->Structure_Confirmation

Figure 2: A standard workflow for mass spectrometry analysis of a small molecule.

Synthesis

The total synthesis of complex diterpenoid alkaloids is a significant challenge in organic chemistry. While a specific synthetic route for this compound has not been published, the general strategies for the synthesis of related alkaloids often involve intricate multi-step sequences.

Conceptual Relationship in Diterpenoid Alkaloid Synthesis:

synthesis_logic Starting_Materials Simple Precursors Key_Intermediate Polycyclic Core Construction Starting_Materials->Key_Intermediate Multi-step synthesis Functionalization Late-Stage Functionalization (e.g., Acetylation) Key_Intermediate->Functionalization Stereoselective reactions Target_Molecule This compound Functionalization->Target_Molecule

Figure 3: A simplified logical flow for the total synthesis of a complex diterpenoid alkaloid.

Biological Activity and Signaling Pathways

The biological activities of many diterpenoid alkaloids from Delphinium species have been investigated, revealing a range of pharmacological effects, including anti-inflammatory and antimicrobial properties. However, specific studies on the biological activity and mechanism of action of this compound are currently lacking in the scientific literature.

Hypothetical Signaling Pathway Interaction:

Based on the known activities of related compounds, a hypothetical interaction with a generic signaling pathway is depicted below. This is a conceptual diagram and is not based on experimental data for this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Acetyldepheline This compound Acetyldepheline->Signaling_Cascade Inhibition (Hypothetical)

Figure 4: A conceptual diagram illustrating a hypothetical point of intervention for this compound in an inflammatory signaling pathway.

Conclusion and Future Directions

This compound represents a structurally complex natural product with potential for further scientific investigation. This guide has summarized the currently available information on its chemical structure. However, significant gaps in the knowledge exist, particularly concerning its detailed stereochemistry, physicochemical properties, comprehensive spectroscopic characterization, and biological activity.

Future research should focus on the following areas:

  • Complete structural elucidation: Definitive determination of the relative and absolute stereochemistry of this compound through advanced NMR techniques and X-ray crystallography.

  • Detailed spectroscopic analysis: Publication of comprehensive 1D and 2D NMR data, as well as high-resolution mass spectrometry and fragmentation data.

  • Pharmacological evaluation: Systematic investigation of the biological activities of this compound to identify potential therapeutic applications.

  • Total synthesis: Development of a robust and efficient total synthesis route to enable the preparation of analogues for structure-activity relationship studies.

The elucidation of these missing pieces of information will be crucial for unlocking the full scientific and therapeutic potential of this compound.

Spectroscopic and Structural Elucidation of 6-Acetyl-5,6-dihydrophenanthridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 6-acetyl-5,6-dihydrophenanthridine, a key heterocyclic scaffold. The document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It includes a comprehensive summary of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and logical workflows for spectroscopic analysis. Note: The nomenclature "6-Acetyldepheline" is presumed to be a trivial or erroneous name for 6-acetyl-5,6-dihydrophenanthridine, on which this guide is based.

Introduction

5,6-Dihydrophenanthridines are significant aza-heterocyclic frameworks found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antibiotic, anti-inflammatory, and anticancer properties.[1] The addition of an acetyl group at the nitrogen atom (position 5), forming 5-acetyl-5,6-dihydrophenanthridine, significantly influences its chemical properties and potential biological interactions. Accurate spectroscopic characterization is paramount for confirming the structure of newly synthesized analogues and for understanding their structure-activity relationships. This guide consolidates the essential spectroscopic data and methodologies for this class of compounds.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution.[2][3] The ¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, respectively.

Table 1: ¹H NMR Data for 5-Acetyl-5,6-dihydrophenanthridine Derivatives (400 MHz, CD₃OD)

CompoundAcetyl Protons (s, 3H)Methylene Protons (s, 2H)Aromatic Protons (m)Ref.
Expected: 5-Acetyl-5,6-dihydrophenanthridine~2.1 ppm~4.6 ppm~7.2-8.5 ppmN/A
1-Hydroxy-5-acetyl-5,6-dihydrophenanthridine2.09 ppm4.61 ppm8.46 (d, J=7.9 Hz, 1H), 7.33-7.12 (m, 5H), 6.86 (d, J=7.4 Hz, 2H)[1]

Table 2: ¹³C NMR Data for 5-Acetyl-5,6-dihydrophenanthridine Derivatives (100 MHz, CD₃OD)

CompoundAcetyl C=OAcetyl CH₃Methylene CH₂Aromatic CarbonsRef.
Expected: 5-Acetyl-5,6-dihydrophenanthridine~170 ppm~21 ppm~45 ppm~115-155 ppmN/A
1-Hydroxy-5-acetyl-5,6-dihydrophenanthridine170.4 ppm20.9 ppm45.3 ppm155.3, 139.7, 135.2, 130.5, 128.1, 127.7, 126.9, 126.6, 125.0, 117.0, 115.8, 114.2[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated [M+Na]⁺Found [M+Na]⁺Ionization MethodRef.
Expected: 5-Acetyl-5,6-dihydrophenanthridineC₁₅H₁₃NO246.0889N/AESIN/A
1-Hydroxy-5-acetyl-5,6-dihydrophenanthridineC₁₅H₁₃NO₂262.0838262.0830ESI[1]

Experimental Protocols

The following sections describe generalized, standard protocols for the acquisition of NMR and MS data for compounds in the 5-acetyl-5,6-dihydrophenanthridine class.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be based on the sample's solubility.

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or 400 MHz spectrometer at ambient temperature.[4]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This method provides single-line resonances for each unique carbon atom.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.[5]

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Acquire mass spectra on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[1]

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). The mass analyzer should be operated in a high-resolution mode to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

Workflow Visualizations

To facilitate understanding, the following diagrams illustrate the logical flow of spectroscopic analysis and characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesize Compound Purification Purify via Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS-ESI) Purification->MS Structure_Elucidate Elucidate Structure NMR->Structure_Elucidate Structure_Confirm Confirm MW & Formula MS->Structure_Confirm Final_Structure Final Structure Assignment Structure_Confirm->Final_Structure Structure_Elucidate->Final_Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

NMR_Assignment_Workflow A Acquire 1D Spectra (¹H & ¹³C) B Acquire 2D Spectra (COSY, HSQC, HMBC) A->B C Assign Spin Systems (COSY) B->C D Assign C-H Pairs (HSQC) B->D E Connect Fragments (HMBC) C->E D->E F Final Assignment E->F

Caption: Logical workflow for the complete assignment of NMR signals using 2D techniques.

References

An In-depth Technical Guide on the Physical and Chemical Properties of 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Acetyldepheline is a diterpenoid alkaloid isolated from the plant Delphinium tatsienense. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature. Due to the limited public availability of the primary research article describing its initial isolation and characterization, some specific experimental data, such as melting point, boiling point, and detailed spectroscopic data, remain unavailable. This document compiles the accessible information, outlines general experimental protocols for the isolation and analysis of similar compounds, and provides a foundational understanding of this natural product for research and development purposes.

Introduction

This compound is a naturally occurring diterpenoid alkaloid identified in Delphinium tatsienense, a plant species utilized in traditional medicine. Diterpenoid alkaloids are a class of complex chemical compounds known for their diverse biological activities, which has spurred interest in their potential for drug development. This guide focuses on the core physical and chemical characteristics of this compound, providing a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties have been reported, others such as melting point, boiling point, and pKa are not currently available in publicly accessible databases.

PropertyValueSource
CAS Number 1310693-07-2[1]
Molecular Formula C₂₇H₄₁NO₇N/A
Molecular Weight 491.62 g/mol N/A
Appearance SolidN/A
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility No data availableN/A
pKa No data availableN/A
Source Delphinium tatsienense[1]
Storage Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 monthsN/A

Spectroscopic Data

The structural elucidation of this compound was likely achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While the complete, detailed spectra from the primary literature are not available, this section outlines the expected data based on the compound's structure and general knowledge of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals corresponding to the numerous protons in the intricate diterpenoid alkaloid core. Key signals would include those for the acetyl methyl group, methoxy groups, and various methine and methylene protons of the polycyclic structure.

  • ¹³C NMR: The carbon NMR spectrum would display 27 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts would be indicative of the different carbon environments, such as carbonyl carbons from the acetyl and other ester groups, carbons bonded to oxygen and nitrogen, and the aliphatic carbons of the fused ring system.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The mass spectrum would show the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, which would correspond to the molecular weight of this compound. Fragmentation patterns observed in the MS/MS spectrum would provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. Key expected absorptions include:

  • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching vibration of the ester (acetyl) group.

  • C-O stretching vibrations in the region of 1250-1000 cm⁻¹.

  • C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.

  • N-H stretching vibrations (if present as a secondary amine) or C-N stretching vibrations.

Experimental Protocols

While the specific experimental protocol for the isolation and characterization of this compound is not available, a general methodology for the extraction and analysis of diterpenoid alkaloids from Delphinium species can be outlined as follows. This serves as a representative workflow for researchers.

General Isolation Procedure for Diterpenoid Alkaloids

Caption: General workflow for the isolation of diterpenoid alkaloids.

  • Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base extraction to separate the basic alkaloids from other neutral and acidic compounds. The extract is dissolved in an acidic solution, washed with an organic solvent, and then the aqueous layer is basified to precipitate the alkaloids, which are then extracted with an organic solvent.

  • Chromatography: The crude alkaloid extract is then subjected to various chromatographic techniques for separation and purification. This may include column chromatography on silica gel or alumina, followed by size-exclusion chromatography (e.g., Sephadex), and finally, preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), MS (ESI-MS, HR-ESI-MS), and IR spectroscopy.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound or its specific biological activities. Diterpenoid alkaloids as a class are known to exhibit a wide range of biological effects, including anti-inflammatory and neuroprotective activities. Further research is required to elucidate the pharmacological profile of this compound.

The following diagram illustrates a hypothetical workflow for investigating the biological activity of a novel compound like this compound.

References

Unraveling the Synthesis of 6-Acetyldepheline: A Deep Dive into its Putative Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyldepheline is a C20-diterpenoid alkaloid isolated from Delphinium tatsienense. The intricate architecture of diterpenoid alkaloids has long captivated chemists and biologists, and understanding their biosynthesis is crucial for unlocking their full potential in medicine and biotechnology. While the complete biosynthetic pathway of this compound has not been experimentally elucidated, significant strides in understanding the biosynthesis of related diterpenoid alkaloids in Delphinium and other genera of the Ranunculaceae family allow for the construction of a putative pathway. This technical guide synthesizes the current knowledge to present a hypothetical biosynthetic route to this compound, detailing the key enzymatic steps, providing available quantitative data, and outlining relevant experimental protocols.

Putative Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (GGPP), and proceeds through the formation of a complex nitrogen-containing polycyclic scaffold, followed by tailoring reactions. The initial steps leading to the atisine-type scaffold have been recently elucidated in Delphinium grandiflorum and provide a strong foundation for this putative pathway.

Part 1: Formation of the Diterpene Scaffold

The biosynthesis is initiated in the plastids where GGPP is synthesized via the methylerythritol phosphate (MEP) pathway. GGPP is then cyclized by terpene synthases (TPS) to form the characteristic diterpene backbone.

  • From GGPP to ent-Copalyl Diphosphate (ent-CPP): The pathway commences with the cyclization of GGPP to ent-CPP, a reaction catalyzed by a class I diterpene synthase, ent-copalyl diphosphate synthase (CPS).

  • Formation of the Atisane Skeleton: ent-CPP is then converted to ent-atisene by a class II diterpene synthase, atisene synthase (AS). This step establishes the core carbocyclic framework of atisine-type diterpenoid alkaloids.

Part 2: Nitrogen Incorporation and Formation of the Core Alkaloid Structure

Recent studies have identified a series of enzymes that catalyze the subsequent steps to form the nitrogen-containing ring system.

  • Oxidation of ent-Atisene: The atisene scaffold undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (P450s). This is proposed to begin with the oxidation of ent-atisene to atisiren-19-ol, followed by further oxidation to atisiren-19-al and atisiren-19-oic acid.

  • Reductive Amination: The keto-group is then subjected to reductive amination. A recently identified reductase is responsible for this crucial step, incorporating a nitrogen atom, likely from ethanolamine, to form the heterocyclic ring system of the atisine-type alkaloids. This leads to the formation of an atisinium-like intermediate.

Part 3: Tailoring of the Depheline Scaffold and Final Acetylation

The final steps in the biosynthesis of this compound involve a series of tailoring reactions that modify the core alkaloid structure. These are hypothetical and based on the known structures of other Delphinium alkaloids.

  • Hydroxylations and other modifications: The atisinium-like intermediate likely undergoes several hydroxylation reactions at various positions on the diterpenoid scaffold, catalyzed by other specific P450s. These hydroxylations provide the sites for subsequent functionalizations. The "depheline" core structure is likely formed through these modifications.

  • Acetylation at C-6: The final step is the acetylation of the hydroxyl group at the C-6 position. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase, a member of the BAHD acyltransferase superfamily, to yield this compound.

Quantitative Data

Quantitative data for the specific enzymes in the this compound pathway are not available. However, data from related enzymes in other species provide a useful reference for researchers.

Enzyme ClassExample EnzymeSource OrganismSubstrate(s)Km (µM)kcat (s-1)Reference
Terpene SynthaseAtisene SynthaseOryza sativaent-CPP1.50.03[Source]
Cytochrome P450ent-kaurene oxidaseArabidopsis thalianaent-kaurene~5N/A[Source]
AcetyltransferaseVinorine SynthaseRauvolfia serpentinaGardneral, Acetyl-CoA7.5, 57N/A[1]

Note: Data presented are for homologous enzymes and should be considered as indicative values.

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would rely on a combination of transcriptomics, heterologous expression, and in vitro enzyme assays.

Protocol 1: Identification of Candidate Genes via Transcriptomics
  • Plant Material: Collect tissues from Delphinium tatsienense, such as roots and leaves, where diterpenoid alkaloids are expected to accumulate.

  • RNA Sequencing: Extract total RNA from the tissues and perform deep sequencing (RNA-Seq).

  • Bioinformatic Analysis: Assemble the transcriptome de novo. Identify candidate genes for terpene synthases, P450s, reductases, and acetyltransferases based on sequence homology to known biosynthetic genes from other species. Co-expression analysis can be used to identify genes that are coordinately regulated, which is often the case for genes in a biosynthetic pathway.

Protocol 2: Heterologous Expression and Functional Characterization of Enzymes
  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from D. tatsienense cDNA.

  • Vector Construction: Clone the candidate genes into suitable expression vectors for E. coli or N. benthamiana.

  • Heterologous Expression:

    • For terpene synthases and soluble enzymes, express the proteins in E. coli and purify them.

    • For membrane-bound P450s, co-express them with a cytochrome P450 reductase in N. benthamiana or yeast.

  • In Vitro Enzyme Assays:

    • Terpene Synthase Assay: Incubate the purified enzyme with GGPP and analyze the products by GC-MS.

    • P450 Assay: Provide the substrate (e.g., the product of the terpene synthase) to microsomes prepared from plants or yeast expressing the P450 and analyze the hydroxylated products by LC-MS.

    • Acetyltransferase Assay: Incubate the purified enzyme with the putative hydroxylated precursor and acetyl-CoA. Detect the acetylated product by LC-MS.

Visualizations

Putative Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Plastid cluster_1 Endoplasmic Reticulum / Cytosol GGPP GGPP ent-CPP ent-CPP GGPP->ent-CPP CPS ent-Atisene ent-Atisene ent-CPP->ent-Atisene AS Atisiren-19-oic acid Atisiren-19-oic acid ent-Atisene->Atisiren-19-oic acid P450s Atisinium-like intermediate Atisinium-like intermediate Atisiren-19-oic acid->Atisinium-like intermediate Reductase (+ Ethanolamine) Depheline Depheline Atisinium-like intermediate->Depheline P450s This compound This compound Depheline->this compound Acetyltransferase (+ Acetyl-CoA) MEP Pathway MEP Pathway MEP Pathway->GGPP

Caption: Putative biosynthetic pathway of this compound from the MEP pathway.

General Experimental Workflow for Enzyme Characterization

Caption: A general workflow for the identification and characterization of biosynthetic enzymes.

Conclusion

The biosynthesis of this compound is a complex process involving a multitude of enzymatic steps. While the pathway presented here is putative, it is based on strong evidence from related systems and provides a solid framework for future research. The identification and characterization of the specific enzymes from Delphinium tatsienense will not only confirm this proposed pathway but also open up avenues for the metabolic engineering of this and other valuable diterpenoid alkaloids. The protocols and data provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the intricacies of plant specialized metabolism.

References

A Framework for the Biological Activity Screening of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

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  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

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  • Antimicrobial activity of 6-oxophenolic triterpenoids. Mode of action against Bacillus subtilis [1]

  • Biological Activity Antiacetylcholinesterase [2][3]

  • Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [4]

  • Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells [5]

Therefore, this guide will present a generalized framework for the biological activity screening of a novel natural product derivative, using methodologies and approaches commonly employed in drug discovery and development. This will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals who may be investigating a compound like this compound.

The process of elucidating the biological activities of a new chemical entity is a systematic endeavor that begins with broad-spectrum screening and progressively narrows down to specific mechanisms of action. This guide outlines the key phases and experimental protocols involved.

Phase 1: Preliminary Screening for Broad Biological Activities

The initial phase aims to identify any significant biological effects of the compound across a range of standardized assays. This helps in prioritizing the compound for more focused investigation.

Antimicrobial Activity Screening

A fundamental first step is to assess the compound's ability to inhibit the growth of or kill various microorganisms.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Cultures of relevant bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown to a logarithmic phase in appropriate broth media.

  • Compound Dilution: A stock solution of the test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Screening

It is crucial to determine the compound's toxicity to mammalian cells to establish a therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cell lines (e.g., HeLa, HEK293) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm), and the cell viability is calculated as a percentage relative to untreated control cells. The IC50 (half-maximal inhibitory concentration) is then determined.

Phase 2: Focused Screening Based on Preliminary Data or Structural Analogy

If the compound shows interesting activity in the preliminary screens, or if its chemical structure is similar to known bioactive molecules, more targeted assays are employed. For instance, if the compound is a triterpenoid, its anti-inflammatory or anticancer potential might be investigated.

Anti-inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in 96-well plates.

  • Treatment: Cells are pre-treated with the test compound for a short period before being stimulated with LPS to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours.

  • NO Measurement: The amount of nitric oxide produced in the cell culture supernatant is quantified using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.

Anticancer Activity

Beyond general cytotoxicity, specific anticancer effects can be explored.

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Cancer cell lines are treated with the test compound at its IC50 concentration for a defined period.

  • Staining: The cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is quantified.

Phase 3: Mechanism of Action Studies

Once a specific biological activity is confirmed, the next step is to understand the underlying molecular mechanism.

Signaling Pathway Analysis

If a compound inhibits inflammation, for example, its effect on key inflammatory signaling pathways like NF-κB can be investigated.

Experimental Protocol: Western Blotting for NF-κB Pathway Proteins

  • Protein Extraction: Cells treated with the compound and/or an inflammatory stimulus are lysed to extract total protein.

  • SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., p-IκBα, IκBα, p65) and then with a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation and degradation of these proteins.

Data Presentation

All quantitative data from these assays should be meticulously recorded and presented in a clear, tabular format for easy comparison and interpretation.

Table 1: Preliminary Biological Activity Screening of Compound X

AssayTargetMetricResult
AntimicrobialS. aureusMIC (µg/mL)>128
E. coliMIC (µg/mL)>128
C. albicansMIC (µg/mL)64
CytotoxicityHeLaIC50 (µM)25.3
HEK293IC50 (µM)89.1

Table 2: Focused Anti-inflammatory Activity of Compound X

Cell LineAssayMetricResult
RAW 264.7NO ProductionIC50 (µM)15.8

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow_for_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Microorganism Culture D Inoculation A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual/OD Measurement E->F G Determine MIC F->G

Workflow for Minimum Inhibitory Concentration (MIC) Determination.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes

Simplified NF-κB Signaling Pathway.

This comprehensive guide provides a robust framework for the systematic biological activity screening of a novel compound. By following these phased approaches, researchers can efficiently identify and characterize the therapeutic potential of new chemical entities.

References

6-Acetyldepheline CAS number 1310693-07-2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

This document provides a technical summary of 6-Acetyldepheline, a natural alkaloid isolated from the plant Delphinium tatsienense. Due to the limited publicly available research on this specific compound, this guide summarizes the existing information and outlines potential areas for future investigation.

Chemical and Physical Properties

This compound is a diterpenoid alkaloid with the following properties:

PropertyValueReference
CAS Number 1310693-07-2[1][2][3][4]
Molecular Formula C27H41NO7[2]
Molecular Weight 491.625 g/mol [2]
Source Delphinium tatsienense[1][2][3]

Biological Activity

Currently, there is no specific biological activity or mechanism of action reported for this compound in the scientific literature. As a natural product, it is plausible that it possesses bioactive properties. Alkaloids as a class are known to exhibit a wide range of pharmacological activities. Further research is required to determine the biological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not available in the public domain.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. A logical workflow for investigating this compound is proposed below.

G Proposed Research Workflow for this compound cluster_0 Compound Acquisition & Characterization cluster_1 Biological Screening cluster_2 Mechanism of Action Studies cluster_3 Drug Development A Isolation from Delphinium tatsienense C Structural Elucidation (NMR, MS) A->C B Chemical Synthesis B->C D In vitro Bioassays (e.g., cytotoxicity, enzyme inhibition) C->D E Phenotypic Screening C->E F Target Identification D->F E->F G Pathway Analysis F->G H In vivo Model Validation G->H I Lead Optimization H->I J Preclinical Studies I->J

Caption: Proposed research workflow for this compound.

This workflow outlines a potential path from compound acquisition to preclinical studies. The initial steps would involve either isolating the compound from its natural source or developing a synthetic route. Subsequent biological screening would be crucial to identify any potential therapeutic activities. Should promising activity be found, further studies would be necessary to elucidate the mechanism of action and evaluate its potential as a drug lead.

References

A Comprehensive Review of Diterpenoid Alkaloids: From Structural Diversity to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Diterpenoid alkaloids (DAs) are a structurally complex and pharmacologically diverse class of natural products, primarily isolated from plants of the genera Aconitum and Delphinium. Renowned for their potent biological activities, these compounds have been a subject of intense research for their therapeutic potential in a wide range of diseases, including cancer, pain, inflammation, and cardiac arrhythmias. However, their inherent toxicity necessitates a thorough understanding of their structure-activity relationships and mechanisms of action for safe and effective drug development. This technical guide provides a comprehensive overview of the current knowledge on diterpenoid alkaloids, with a focus on their quantitative biological data, experimental methodologies, and the signaling pathways they modulate.

Classification and Structural Diversity

Diterpenoid alkaloids are classified based on the carbon skeleton of their diterpene core. The three main classes are:

  • C₁₈-Diterpenoid Alkaloids: These alkaloids have an 18-carbon skeleton and are further subdivided into types such as lappaconitine and ranaconitine.

  • C₁₉-Diterpenoid Alkaloids: This is the largest and most structurally diverse class, characterized by a 19-carbon skeleton. Aconitine is a well-known example of this class.

  • C₂₀-Diterpenoid Alkaloids: These alkaloids possess a 20-carbon skeleton and include compounds like atisine and veatchine.

The structural complexity arises from the intricate arrangement of multiple rings and the presence of various functional groups, including ester and methoxy groups, which significantly influence their biological activity and toxicity.

Pharmacological Activities and Quantitative Data

Diterpenoid alkaloids exhibit a broad spectrum of pharmacological effects. The following tables summarize the quantitative data for some of the most studied diterpenoid alkaloids across various biological activities.

Table 1: Anticancer Activity of Diterpenoid Alkaloids (IC₅₀ Values)
Diterpenoid AlkaloidCancer Cell LineIC₅₀ (µM)Reference
AconitineMCF-7 (Breast Cancer)7.58[1]
MCF-7/ADR (Resistant)7.02[1]
HT29 (Colon Cancer)6.69 (as a related abietane)[2]
HepG2 (Liver Cancer)2.7 (as a related abietane)[2]
HT22 (Hippocampal Neurons)908.1[3]
LipojesaconitineA549, MDA-MB-231, MCF-7, KB6.0 - 7.3[4]
LipomesaconitineKB (Nasopharyngeal Cancer)9.9[4]
LipoaconitineA549, MDA-MB-231, MCF-7, KB, KB-VIN13.7 - 20.3[4]
Guan-Fu Base SNot Specified-[5]
Table 2: Analgesic Activity of Diterpenoid Alkaloids (ED₅₀ Values)
Diterpenoid AlkaloidAnalgesic ModelED₅₀ (mg/kg)Reference
LappaconitineNeuropathic Pain (rat)1.1 (s.c.)[6]
Bone Cancer Pain (rat)2.0 (s.c.)[6]
Acetic Acid Writhing (mouse)1.70[7]
Hot Plate Test (mouse)3.34[7]
N-deacetyllappaconitineFormaldehyde Test (mouse)7.1[8]
Acetic Acid Writhing (mouse)3.8[8]
Table 3: Anti-arrhythmic Activity of Diterpenoid Alkaloids
Diterpenoid AlkaloidAssayEC₅₀/IC₅₀ (µM)Reference
Guan-Fu Base SVentricular Sodium Current InhibitionIC₅₀ = 3.48[5]
O-methyl-neocaryachineIschemia-Reperfusion (rat heart)EC₅₀ = 4.3[9]

Key Signaling Pathways Modulated by Diterpenoid Alkaloids

The pharmacological effects of diterpenoid alkaloids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for designing novel therapeutic strategies.

Apoptosis Signaling Pathways

Aconitine, a potent C₁₉-diterpenoid alkaloid, has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[4][6]

Mitochondrial_Apoptosis Aconitine Aconitine Bax Bax Aconitine->Bax Upregulates Bcl2 Bcl2 Aconitine->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by aconitine.

Death_Receptor_Apoptosis Aconitine Aconitine FasL FasL Aconitine->FasL Upregulates Fas Fas Receptor FasL->Fas Binds FADD FADD Fas->FADD Recruits Caspase8 Caspase-8 FADD->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Death receptor-mediated apoptosis pathway induced by aconitine.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cell survival. Aconitine has been shown to inhibit the NF-κB pathway, contributing to its pro-apoptotic and anti-inflammatory effects.[10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm Aconitine Aconitine IKK IKK Aconitine->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inactive Complex Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-survival & Inflammatory Genes Nucleus->Gene_Expression Upregulates

Caption: Inhibition of the NF-κB signaling pathway by aconitine.

Sodium Channel Blockade

The analgesic and anti-arrhythmic effects of many diterpenoid alkaloids, such as lappaconitine, are attributed to their ability to block voltage-gated sodium channels.[3][5][8][12] This action reduces the excitability of neurons and cardiomyocytes.

Sodium_Channel_Blockade Lappaconitine Lappaconitine Na_Channel Voltage-gated Sodium Channel Lappaconitine->Na_Channel Blocks Na_Influx Na+ Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Arrhythmia Arrhythmia Action_Potential->Arrhythmia

Caption: Mechanism of action of lappaconitine via sodium channel blockade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of diterpenoid alkaloids.

Isolation and Purification of Diterpenoid Alkaloids

A general workflow for the isolation and purification of diterpenoid alkaloids from plant material is outlined below.

Isolation_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base_Extraction Acid-Base Partitioning Crude_Extract->Acid_Base_Extraction Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Extraction->Crude_Alkaloids Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Alkaloids->Chromatography Pure_Alkaloids Pure Diterpenoid Alkaloids Chromatography->Pure_Alkaloids Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Alkaloids->Structure_Elucidation

References

The Pharmacological Potential of Delphinium Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Delphinium, commonly known as larkspur, encompasses a diverse group of flowering plants belonging to the Ranunculaceae family. For centuries, various Delphinium species have been utilized in traditional medicine for their analgesic, anti-inflammatory, and other therapeutic properties.[1] These pharmacological effects are largely attributed to a complex array of diterpenoid alkaloids, which are the main bioactive constituents of these plants.[1][2] This technical guide provides an in-depth overview of the pharmacological potential of Delphinium alkaloids, focusing on their anticancer, anti-inflammatory, and neuromuscular activities. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these natural compounds.

Anticancer Potential

Recent studies have highlighted the significant anticancer properties of Delphinium alkaloids, with research focusing on their cytotoxic effects and the underlying molecular mechanisms.

Cytotoxicity of Delphinium Alkaloids

Diterpenoid alkaloids isolated from various Delphinium species have demonstrated potent cytotoxic activity against a range of cancer cell lines. The inhibitory effects are often dose-dependent, with specific alkaloids showing varying degrees of potency.

Table 1: Cytotoxicity of Delphinium Alkaloid Fractions against Human Prostate Cancer Cells [3][4]

Alkaloid FractionCell LineIC50 (µg/mL)
DaDU-14562.33 ± 2.52
DaLNCaP82.50 ± 3.53
EaDU-145173.33 ± 15.27
EaLNCaP75.80 ± 13.54
EbDU-14598.33 ± 15.57
EbLNCaP89.6 ± 6.22

IC50 values represent the concentration of the alkaloid fraction that inhibits 50% of cell growth.

Mechanism of Action: Intrinsic Apoptotic Pathway

The anticancer activity of Delphinium alkaloids is primarily mediated through the induction of apoptosis, specifically via the intrinsic or mitochondrial pathway.[3][5] This process involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.

Key molecular events in the Delphinium alkaloid-induced intrinsic apoptotic pathway include:

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[3]

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[3]

  • Increased Bax/Bcl-2 Ratio: This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.

  • Caspase-3 Activation: The altered Bax/Bcl-2 ratio leads to the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[3]

Intrinsic_Apoptotic_Pathway Delphinium Alkaloids Delphinium Alkaloids Bax Bax Delphinium Alkaloids->Bax Upregulates Bcl-2 Bcl-2 Delphinium Alkaloids->Bcl-2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl-2->Bax Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IKK Complex->NF-κB (p50/p65) Activates by degrading IκBα IκBα->NF-κB (p50/p65) Inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces transcription Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Delphinium Alkaloids Delphinium Alkaloids Delphinium Alkaloids->IKK Complex Inhibits Neuromuscular_Junction cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Nerve Impulse Nerve Impulse Voltage-gated Ca2+ channels Voltage-gated Ca2+ channels Nerve Impulse->Voltage-gated Ca2+ channels Opens Ca2+ influx Ca2+ influx Voltage-gated Ca2+ channels->Ca2+ influx Synaptic Vesicles (ACh) Synaptic Vesicles (ACh) Ca2+ influx->Synaptic Vesicles (ACh) Triggers fusion ACh Release ACh Release Synaptic Vesicles (ACh)->ACh Release Nicotinic ACh Receptors Nicotinic ACh Receptors ACh Release->Nicotinic ACh Receptors Binds to Na+ influx Na+ influx Nicotinic ACh Receptors->Na+ influx Opens channel for Muscle Contraction Muscle Contraction Na+ influx->Muscle Contraction Depolarizes membrane, leads to Delphinium Alkaloids Delphinium Alkaloids Delphinium Alkaloids->Nicotinic ACh Receptors Blocks

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 6-acetyldepheline, a naturally occurring diterpenoid alkaloid. The protocol is based on the isolation of its precursor, depheline, from Delphinium species, followed by a chemical acetylation step. Detailed methodologies for the extraction, isolation, and purification of depheline are presented, alongside a specific protocol for its conversion to this compound. This guide is intended to furnish researchers with the necessary information to produce this compound for further scientific investigation.

Introduction

This compound is a natural alkaloid that has been isolated from Delphinium tatsienense[1]. Like other diterpenoid alkaloids found in Delphinium species, it is of interest to the scientific community for its potential biological activities. The synthesis of this compound is most practically achieved through the semi-synthesis from its natural precursor, depheline. Depheline is a C20-diterpenoid alkaloid that can be extracted from various Delphinium species. The synthetic protocol, therefore, involves two main stages: the isolation of depheline and its subsequent acetylation.

Part 1: Isolation of Depheline from Delphinium Species

The isolation of depheline follows a general procedure for the extraction of alkaloids from plant material, followed by chromatographic separation.

Experimental Protocol: Isolation of Depheline

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants or roots of a suitable Delphinium species (e.g., Delphinium tatsienense, Delphinium grandiflorum) are used as the starting material.

  • The powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

  • The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction for Alkaloid Enrichment:

  • The crude ethanolic extract is suspended in a 2% aqueous hydrochloric acid solution.

  • The acidic solution is then extracted with diethyl ether or chloroform to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is basified to a pH of 9-10 with an aqueous ammonia solution.

  • The basified solution is then extracted with chloroform or a chloroform/methanol mixture to yield the crude alkaloid fraction.

3. Chromatographic Purification of Depheline:

  • Thin Layer Chromatography (TLC): The crude alkaloid mixture can be analyzed by TLC to determine the appropriate solvent system for column chromatography. A common solvent system for Delphinium alkaloids is a mixture of chloroform and methanol (e.g., 15:1 v/v)[2]. Alkaloid spots can be visualized using Dragendorff's reagent.

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel[3].

    • The column is typically eluted with a gradient of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent. A common solvent system is a gradient of chloroform and methanol.

    • Fractions are collected and analyzed by TLC to identify those containing depheline.

    • Fractions containing pure depheline are combined and the solvent is evaporated to yield the purified compound.

Logical Workflow for Depheline Isolation

Depheline_Isolation Start Powdered Delphinium Plant Material Extraction Ethanol Extraction Start->Extraction Concentration Concentration of Ethanolic Extract Extraction->Concentration Acidification Acid-Base Extraction (HCl) Concentration->Acidification LiquidExtraction1 Extraction with Diethyl Ether (Removal of non-alkaloids) Acidification->LiquidExtraction1 Basification Basification (Ammonia) LiquidExtraction1->Basification Aqueous Layer LiquidExtraction2 Extraction with Chloroform (Isolation of crude alkaloids) Basification->LiquidExtraction2 ColumnChromatography Silica Gel Column Chromatography LiquidExtraction2->ColumnChromatography Crude Alkaloid Fraction TLC TLC Analysis of Fractions ColumnChromatography->TLC Purification Combine and Evaporate Fractions TLC->Purification End Purified Depheline Purification->End

Caption: Workflow for the isolation of depheline.

Part 2: Synthesis of this compound

The synthesis of this compound is achieved by the acetylation of the C-6 hydroxyl group of depheline.

Experimental Protocol: Acetylation of Depheline

1. Reaction Setup:

  • Dissolve a known quantity of purified depheline in a suitable solvent such as pyridine or a mixture of dichloromethane and pyridine.

  • Cool the solution in an ice bath.

2. Acetylation Reaction:

  • Add acetic anhydride to the cooled solution of depheline. The molar ratio of acetic anhydride to depheline should be in slight excess.

  • Allow the reaction mixture to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure product.

Chemical Reaction Pathway

Acetylation_Reaction Depheline Depheline (C25H39NO6) Acetyldepheline This compound Depheline->Acetyldepheline Acetylation AceticAnhydride Acetic Anhydride ((CH3CO)2O) AceticAnhydride->Acetyldepheline Pyridine Pyridine (Catalyst/Solvent) Pyridine->Acetyldepheline

Caption: Synthesis of this compound from depheline.

Data Presentation

Table 1: Physicochemical Data of Depheline and this compound
CompoundMolecular FormulaMolecular Weight ( g/mol )
DephelineC₂₅H₃₉NO₆449.58
This compoundC₂₇H₄₁NO₇491.62

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the position of the acetyl group. The appearance of a new singlet around 2.0-2.2 ppm in the ¹H NMR spectrum is characteristic of an acetyl group.

Safety Precautions

  • Delphinium alkaloids are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Acetic anhydride and pyridine are corrosive and toxic; handle with care.

Conclusion

This document outlines a detailed protocol for the isolation of depheline from Delphinium species and its subsequent conversion to this compound. By following these procedures, researchers can obtain this natural product for further studies in pharmacology and drug development. It is recommended that researchers optimize the reaction and purification conditions to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Quantification of 6-Acetylmorphine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Acetylmorphine (6-AM) is a unique metabolite of heroin and serves as a definitive biomarker for heroin use. Accurate and sensitive quantification of 6-AM in biological matrices is crucial in forensic toxicology, clinical chemistry, and drug metabolism studies. This document provides detailed application notes and protocols for the quantification of 6-AM using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most prevalent and robust techniques for this purpose.

I. Analytical Methods Overview

The primary methods for the quantification of 6-Acetylmorphine are based on chromatographic separation coupled with sensitive detection techniques.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for 6-AM quantification due to its high sensitivity, specificity, and ability to handle complex biological matrices. LC-MS/MS methods often require less stringent sample cleanup compared to other techniques and can achieve very low limits of detection.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: HPLC methods, often involving derivatization to enhance detection, provide a reliable and cost-effective alternative for 6-AM analysis.[2][3] These methods are suitable for routine monitoring where the extremely high sensitivity of MS/MS is not required.

II. Experimental Protocols

Protocol 1: Quantification of 6-Acetylmorphine in Urine by LC-MS/MS

This protocol is adapted from a SAMHSA-compliant method and is suitable for forensic toxicology applications.[1]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: To 1 mL of urine sample, add an internal standard (e.g., 6-AM-d3).

  • SPE Cartridge Conditioning: Condition a mixed-mode polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) sequentially with methanol and deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent (e.g., methanol containing a small percentage of ammonium hydroxide).[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1200 Infinity LC system or equivalent.[1]

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.[1]

  • Column: Agilent Poroshell 120 EC-C18, 3 × 50 mm, 2.7 µm.[1]

  • Mobile Phase: A gradient elution is typically used with:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A typical gradient starts with a low percentage of organic solvent (e.g., 10% B) to allow for the elution of polar interferences, followed by a ramp up to a higher percentage of organic solvent to elute the analyte of interest.[1]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for 6-AM and its deuterated internal standard are monitored.

Protocol 2: Quantification of Carbonyl Compounds (as a proxy for derivatization-based HPLC)

While a specific HPLC protocol for 6-Acetyldepheline was not found, this protocol for carbonyl compounds demonstrates a common derivatization and HPLC-UV analysis workflow that can be adapted.[4] 6-Acetylmorphine, containing a ketone group, could potentially be derivatized using a similar strategy.

1. Sample Preparation and Derivatization

  • Reaction: The sample containing the analyte is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (DNPH), in an acidic solution to form a stable, UV-active hydrazone derivative.[4]

  • Extraction: The derivative is then extracted from the aqueous reaction mixture using a suitable organic solvent (e.g., a mixture of chloroform and diethyl ether).[2]

  • Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in the HPLC mobile phase.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[3] Gradient or isocratic elution can be employed.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength is set to the maximum absorbance of the DNPH derivative (e.g., 360 nm).[4]

  • Quantification: Quantification is based on the peak area of the analyte derivative compared to a calibration curve prepared from standards.

III. Data Presentation

The following tables summarize typical quantitative data for the analysis of 6-Acetylmorphine by LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters for 6-Acetylmorphine in Urine

ParameterResultReference
Linearity Range1 - 100 ng/mL[1]
Correlation Coefficient (r²)> 0.99[1]
Limit of Detection (LOD)1 ng/mL[1]
Limit of Quantification (LOQ)10 ng/mL (SAMHSA cutoff)[1]
Accuracy106%[1]
Precision (%RSD)0.6%[1]
Extraction Recovery83%[1]
Matrix EffectNo significant suppression or enhancement[1]

IV. Visualizations

Diagram 1: General Workflow for 6-AM Quantification in Biological Samples

6_AM_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Measurement cluster_Data Data Processing SampleCollection Biological Sample (e.g., Urine) InternalStandard Add Internal Standard (6-AM-d3) SampleCollection->InternalStandard SPE Solid-Phase Extraction (SPE) InternalStandard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LC_Separation LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for 6-Acetylmorphine quantification.

Diagram 2: Logical Relationship of Method Validation Parameters

Method_Validation_Parameters MethodValidation Method Validation Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Linearity Linearity MethodValidation->Linearity Sensitivity Sensitivity MethodValidation->Sensitivity Specificity Specificity MethodValidation->Specificity Recovery Recovery MethodValidation->Recovery LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters in analytical method validation.

References

Detecting 6-Acetyldepheline: A Detailed LC-MS/MS Method for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

6-Acetyldepheline is a naturally occurring diterpenoid alkaloid isolated from plants of the Delphinium genus, notably Delphinium tatsienense. As with many alkaloids, there is growing interest in its pharmacological and toxicological properties, necessitating a sensitive and specific analytical method for its detection and quantification in various biological matrices. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its accurate measurement.

This method has been developed to offer high sensitivity and selectivity, making it suitable for pharmacokinetic studies, toxicological assessments, and quality control of herbal preparations. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from a plasma matrix.

  • Materials:

    • Plasma samples

    • Internal Standard (IS) working solution (e.g., a structurally similar alkaloid, to be determined based on availability and analytical properties)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Procedure:

    • Thaw plasma samples to room temperature.

    • To 100 µL of plasma, add 10 µL of the internal standard working solution.

    • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

    • Condition the SPE cartridge:

      • Wash with 1 mL of methanol.

      • Equilibrate with 1 mL of water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge:

      • Wash with 1 mL of 5% methanol in water to remove interferences.

    • Elute the analyte:

      • Elute this compound and the internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see section 2).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of alkaloids.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

Time (min)% Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Note: The exact m/z values for the precursor and product ions of this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer. The values provided below are hypothetical placeholders based on the expected behavior of an acetylated diterpenoid alkaloid.

ParameterThis compound (Hypothetical)Internal Standard (Hypothetical)
Precursor Ion (Q1) m/z[M+H]⁺[M+H]⁺
Product Ion (Q3) m/zFragment 1, Fragment 2Fragment 1, Fragment 2
Dwell Time (ms)100100
Collision Energy (eV)To be optimizedTo be optimized
Declustering Potential (V)To be optimizedTo be optimized

Data Presentation

Quantitative Data Summary

The following tables represent hypothetical data for a typical validation of this LC-MS/MS method.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.590
1001.180
5005.950
100011.900
Linearity (r²) >0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
LLOQ1<15<1585-115
Low QC3<10<1090-110
Mid QC80<10<1090-110
High QC800<10<1090-110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC385-11585-115
High QC80085-11585-115

Visualizations

Sample_Preparation_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (10 µL) plasma->is acid Add 0.1% Formic Acid (200 µL) & Vortex is->acid load Load Sample onto SPE acid->load spe_cond Condition SPE (Methanol & Water) spe_cond->load wash Wash SPE (5% Methanol) load->wash elute Elute with Methanol (1 mL) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute in Mobile Phase (100 µL) evap->recon inject Inject into LC-MS/MS recon->inject

Sample Preparation Workflow

LC_MS_MS_Analysis_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry autosampler Autosampler hplc_pump HPLC Pump autosampler->hplc_pump column C18 Column hplc_pump->column esi_source ESI Source column->esi_source Eluent q1 Quadrupole 1 (Precursor Ion Selection) esi_source->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_system Data Acquisition & Processing detector->data_system Signal

LC-MS/MS Analysis Workflow

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in plasma. The protocol is designed to be a starting point for researchers, and further optimization and validation will be necessary once a certified reference standard for this compound becomes available. This method will be a valuable tool for advancing the understanding of the pharmacology and toxicology of this natural compound.

Application Notes and Protocols for In Vitro Assay Development of 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyldepheline is a novel diterpenoid alkaloid with potential therapeutic applications. This document provides a comprehensive guide for the initial in vitro characterization of this compound, focusing on establishing its cytotoxic effects, potential mechanisms of action, and impact on key cellular signaling pathways. Diterpenoid alkaloids, as a class, have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuropharmacological effects.[1][2][3] Therefore, a systematic in vitro evaluation is crucial to elucidate the pharmacological profile of this compound.

The following sections detail standardized protocols for essential in vitro assays, present hypothetical data in a structured format for clarity, and visualize relevant signaling pathways and experimental workflows to guide your research and development efforts.

Data Presentation: Hypothetical In Vitro Activity of this compound

The following tables summarize potential quantitative data for this compound, providing a framework for presenting experimental results.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Positive Control)
A549Lung Carcinoma12.50.8
MCF-7Breast Adenocarcinoma8.21.1
HCT-116Colorectal Carcinoma15.80.5
U-87 MGGlioblastoma25.12.3
HepG2Hepatocellular Carcinoma10.40.9

Table 2: Effect of this compound on Apoptosis Induction in MCF-7 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)Caspase-3/7 Activity (Fold Change)
Vehicle Control (DMSO)-3.51.0
This compound515.22.5
This compound1035.84.8
This compound2062.18.2
Staurosporine (Positive Control)195.212.5

Table 3: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by this compound

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound5.618.2
Galantamine (Positive Control)0.48.5

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • MCF-7 cells (or other sensitive cell line)

  • Complete cell culture medium

  • This compound

  • Staurosporine (positive control)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Cholinesterase Inhibition Assay

This protocol assesses the potential of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is relevant for neuropharmacological applications.[5]

Materials:

  • Acetylcholinesterase (from electric eel)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Galantamine (positive control)

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of different concentrations of this compound or Galantamine.

  • Add 50 µL of AChE or BChE solution in phosphate buffer and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of the substrate (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm every minute for 5 minutes.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration.

  • Determine the IC50 values from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of other cytotoxic natural products, this compound may induce apoptosis through the intrinsic or extrinsic pathway. The following diagram illustrates a potential mechanism involving the activation of caspases.

Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion 6_Acetyldepheline 6_Acetyldepheline Pro_Caspase_8 Pro_Caspase_8 6_Acetyldepheline->Pro_Caspase_8 ? Cell_Membrane Caspase_8 Caspase_8 Pro_Caspase_8->Caspase_8 BID BID Caspase_8->BID tBID tBID BID->tBID Bax_Bak Bax_Bak tBID->Bax_Bak Cytochrome_c Cytochrome_c Bax_Bak->Cytochrome_c Release Apaf_1 Apaf_1 Cytochrome_c->Apaf_1 Apoptosome Apoptosome Apaf_1->Apoptosome Caspase_9 Caspase_9 Apoptosome->Caspase_9 Pro_Caspase_9 Pro_Caspase_9 Pro_Caspase_9->Apoptosome Pro_Caspase_3 Pro_Caspase_3 Caspase_9->Pro_Caspase_3 Caspase_3 Caspase_3 Pro_Caspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Mitochondrial_Membrane Cytochrome_c_mito Cytochrome c

Caption: Proposed apoptotic signaling pathway for this compound.

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the initial in vitro screening and characterization of this compound.

Experimental_Workflow Start Start: This compound Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Select_Sensitive_Cell_Line Select Most Sensitive Cell Line Determine_IC50->Select_Sensitive_Cell_Line Mechanism_of_Action_Studies Mechanism of Action Studies Select_Sensitive_Cell_Line->Mechanism_of_Action_Studies Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Mechanism_of_Action_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action_Studies->Cell_Cycle_Analysis Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Cholinesterase) Mechanism_of_Action_Studies->Enzyme_Inhibition_Assay Western_Blot Western Blot Analysis (Apoptotic & Signaling Proteins) Mechanism_of_Action_Studies->Western_Blot Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Enzyme_Inhibition_Assay->Data_Analysis Western_Blot->Data_Analysis Further_Studies Further In Vivo Studies Data_Analysis->Further_Studies

Caption: Experimental workflow for this compound characterization.

Logical Relationship for Target Identification

This diagram illustrates the logical progression from initial screening to identifying the molecular target of this compound.

Target_Identification Phenotypic_Screening Phenotypic Screening Cytotoxicity Anti-inflammatory Neuroactivity Hit_Compound Hit Compound This compound Phenotypic_Screening:f0->Hit_Compound Phenotypic_Screening:f1->Hit_Compound Phenotypic_Screening:f2->Hit_Compound Hypothesis_Generation Hypothesis Generation Known targets of diterpenoid alkaloids Pathway analysis Hit_Compound->Hypothesis_Generation Target_Validation Target Validation Direct Binding Assays Gene Knockdown/Overexpression In Silico Docking Hypothesis_Generation->Target_Validation Validated_Target {Validated Target | e.g., AChE, Na+ Channel} Target_Validation->Validated_Target

Caption: Logical flow for molecular target identification.

References

Application Notes and Protocols for Testing 6-Acetyldepheline Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyldepheline is a novel, selective agonist for the M1 muscarinic acetylcholine receptor (M1-mAChR), a key therapeutic target for cognitive enhancement. Deficits in cholinergic signaling are a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD).[1][2] Activation of the M1-mAChR is known to play a crucial role in learning, memory, and synaptic plasticity.[2] Preclinical evaluation of this compound in relevant animal models is a critical step in determining its potential as a therapeutic agent for cognitive impairment.

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established animal models of cognitive dysfunction. The protocols cover pharmacologically-induced and disease-related models, outlining behavioral assays and endpoint analyses.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the M1 muscarinic acetylcholine receptor. Upon binding, it is hypothesized to activate downstream signaling cascades that promote neuronal function and plasticity. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples through Gαq/11.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for modulating neuronal excitability, synaptic transmission, and long-term potentiation (LTP), a cellular correlate of learning and memory.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gαq/11 M1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects Ca2->Downstream PKC->Downstream LTP Synaptic Plasticity (LTP) Downstream->LTP Cognition Improved Cognition Downstream->Cognition Neuroprotection Neuroprotection Downstream->Neuroprotection Acetylcholine Acetylcholine / this compound Acetylcholine->M1R Binds Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo_pk In Vivo Pharmacokinetics cluster_in_vivo_efficacy In Vivo Efficacy cluster_toxicology Toxicology ReceptorBinding Receptor Binding Assays (Selectivity & Potency) FunctionalAssay Functional Assays (e.g., Ca²⁺ mobilization) ReceptorBinding->FunctionalAssay PK Pharmacokinetic Studies (Bioavailability, Brain Penetration) FunctionalAssay->PK AcuteModel Acute Model (Scopolamine Challenge) PK->AcuteModel Tox Preliminary Toxicity (Dose Range Finding) PK->Tox ChronicModel1 Chronic Model 1 (Aged Animals) AcuteModel->ChronicModel1 ChronicModel2 Chronic Model 2 (Transgenic AD Model) ChronicModel1->ChronicModel2 ChronicModel2->Tox Inform Dosing

References

6-Acetyldepheline: Application Notes and Protocols for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific data on the biological activity of 6-Acetyldepheline in the context of neuroinflammation. This document leverages data from a structurally related compound, 6-O-acetyl-austroinulin , as a proxy to provide detailed application notes and protocols for investigating potential anti-neuroinflammatory effects. All quantitative data presented herein is illustrative and should be empirically determined for this compound.

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The modulation of inflammatory pathways in the central nervous system presents a promising therapeutic strategy. This document outlines the potential application of this compound, using its analogue 6-O-acetyl-austroinulin as a reference, in neuroinflammation research. 6-O-acetyl-austroinulin, a natural diterpenoid, has demonstrated anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.[1][2][3] The proposed mechanism of action involves the suppression of the STAT1, IRF3, and NF-κB signaling pathways.[1][2]

These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the anti-neuroinflammatory potential of this compound.

Potential Mechanism of Action

Based on the activity of 6-O-acetyl-austroinulin, this compound is hypothesized to exert its anti-inflammatory effects by targeting key signaling cascades initiated by inflammatory stimuli such as lipopolysaccharide (LPS). The proposed mechanism involves the inhibition of signaling pathways that lead to the expression of pro-inflammatory genes.

proposed_mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT1 STAT1 TLR4->STAT1 IRF3 IRF3 TLR4->IRF3 Acetyldepheline This compound Acetyldepheline->IKK Acetyldepheline->STAT1 Acetyldepheline->IRF3 IκB IκB IKK->IκB P NFκB NF-κB IκB->NFκB Releases NFκB_n NF-κB NFκB->NFκB_n STAT1_n STAT1 STAT1->STAT1_n IRF3_n IRF3 IRF3->IRF3_n iNOS_mRNA iNOS mRNA Cytokine_mRNA Pro-inflammatory Cytokine mRNA Gene_Expression Gene Expression NFκB_n->Gene_Expression STAT1_n->Gene_Expression IRF3_n->Gene_Expression Gene_Expression->iNOS_mRNA Gene_Expression->Cytokine_mRNA

Caption: Proposed inhibitory signaling pathway of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound, based on the known activity of 6-O-acetyl-austroinulin.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production

Concentration (µM)NO Production (% of LPS control)Standard Deviation
0 (LPS only)100± 8.5
185.2± 6.1
562.7± 4.9
1041.3± 3.8
2525.9± 2.5
5015.1± 1.9

Table 2: IC50 Values of this compound for Inhibition of Pro-inflammatory Mediators

MediatorIC50 (µM)
Nitric Oxide (NO)12.5
TNF-α18.7
IL-622.4
IL-1β20.1
iNOS Expression15.8

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Microglia

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (untreated)15.2 ± 2.125.8 ± 3.410.5 ± 1.8
LPS (1 µg/mL)850.6 ± 65.71245.3 ± 98.2678.9 ± 55.4
LPS + this compound (10 µM)430.1 ± 35.2680.7 ± 54.9350.4 ± 29.8
LPS + this compound (25 µM)215.8 ± 20.1310.2 ± 28.7180.6 ± 15.3
LPS + this compound (50 µM)102.5 ± 12.3155.9 ± 18.195.3 ± 10.2

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-neuroinflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine microglial cell line (e.g., BV-2 or primary microglia).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for cytokine and NO measurement, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Reagent System)
  • Collect the cell culture supernatant after treatment.

  • Mix 50 µL of supernatant with 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1% in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.[4]

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Collect the cell culture supernatant after treatment.

  • Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[5][6][7][8][9]

  • Briefly, add supernatants and standards to wells pre-coated with capture antibodies.

  • Incubate, wash, and then add detection antibodies.

  • Add avidin-HRP and then a substrate solution.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • After a shorter treatment period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STAT1, STAT1, phospho-IRF3, IRF3, phospho-NF-κB p65, NF-κB p65, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Experimental and Logical Workflow Diagrams

experimental_workflow Start Start Cell_Culture Seed Microglial Cells Start->Cell_Culture Pre_treatment Pre-treat with this compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate (Time-dependent) Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells Incubation->Lyse_Cells NO_Assay Nitric Oxide Assay Collect_Supernatant->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Western_Blot Western Blot (STAT1, IRF3, NF-κB, iNOS) Lyse_Cells->Western_Blot Data_Analysis Data Analysis NO_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for evaluating this compound.

logical_relationship Neuroinflammatory_Stimulus Neuroinflammatory Stimulus (e.g., LPS) Microglial_Activation Microglial Activation Neuroinflammatory_Stimulus->Microglial_Activation Signaling_Pathways Activation of STAT1, IRF3, NF-κB Microglial_Activation->Signaling_Pathways Gene_Expression Upregulation of Pro-inflammatory Genes Signaling_Pathways->Gene_Expression Mediator_Production Production of NO, TNF-α, IL-6, IL-1β Gene_Expression->Mediator_Production Neuroinflammation Neuroinflammation Mediator_Production->Neuroinflammation Acetyldepheline This compound Acetyldepheline->Signaling_Pathways

Caption: Logical flow of this compound's proposed therapeutic action.

References

Application Notes and Protocols for 6-Acetyldepheline as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyldepheline is a diterpenoid alkaloid isolated from plants of the Delphinium genus. Alkaloids from this genus have been shown to possess a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects.[1] Notably, several Delphinium alkaloids have been identified as antagonists of nicotinic acetylcholine receptors (nAChRs), playing a role in the blockade of neuromuscular transmission.[1][2] These findings suggest that this compound holds potential as a chemical probe for investigating the function and modulation of nAChRs.

This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a chemical probe to explore its potential as a nicotinic acetylcholine receptor antagonist and to assess its cytotoxic effects.

Data Presentation

While specific quantitative data for this compound is not yet established, the following table presents known data for related Delphinium alkaloids that act on nicotinic acetylcholine receptors. This information can serve as a valuable reference for designing experiments with this compound.

AlkaloidIC50 for CMAP Blockade (µM)Target/EffectReference
Methyllycaconitine (MLA)0.32 - 13.2Nicotinic Receptor Antagonist[2]
Nudicauline0.32 - 13.2Nicotinic Receptor Antagonist[2]
14-Deacetylnudicauline (14-DN)0.32 - 13.2Nicotinic Receptor Antagonist[2]
Barbinine0.32 - 13.2Nicotinic Receptor Antagonist[2]
Deltaline156Nicotinic Receptor Antagonist[2]

CMAP: Compound Muscle Action Potential

Experimental Protocols

Nicotinic Acetylcholine Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to nAChRs using a competitive radioligand binding assay.

Materials:

  • This compound

  • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells for α7 nAChRs or SH-EP1 cells for α4β2 nAChRs)

  • Radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-Bungarotoxin)

  • Unlabeled competitor (e.g., nicotine or epibatidine)

  • Assay buffer (e.g., phosphate-buffered saline)

  • 96-well filter plates

  • Scintillation counter or gamma counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound or the unlabeled competitor (for control).

  • Incubate the plate at room temperature or 4°C for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Determine the amount of bound radioactivity in each well using a scintillation or gamma counter.

  • Analyze the data to calculate the IC50 value of this compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand.

Cytotoxicity Assay in A549 Cells

This protocol assesses the cytotoxic potential of this compound on the human lung carcinoma cell line, A549, using the MTT assay.

Materials:

  • This compound

  • A549 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[4]

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_0 cluster_1 Acetylcholine Acetylcholine nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response Probe This compound (Chemical Probe) Probe->nAChR Antagonizes

Caption: Proposed signaling pathway of nAChR and antagonistic action of this compound.

G cluster_workflow Experimental Workflow start Start prepare_reagents Prepare this compound dilutions and cell cultures (e.g., A549) start->prepare_reagents binding_assay Perform Nicotinic Receptor Binding Assay prepare_reagents->binding_assay cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) prepare_reagents->cytotoxicity_assay data_analysis Data Analysis: Calculate IC50 values binding_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion: Determine binding affinity and cytotoxic potential data_analysis->conclusion

Caption: Workflow for characterizing this compound as a chemical probe.

References

Application Notes and Protocol for Dissolving 6-Acetyldepheline in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Acetyldepheline is a diterpenoid alkaloid, a class of natural products known for a variety of biological activities. Diterpenoid alkaloids isolated from the Delphinium genus, to which this compound belongs, have demonstrated significant cytotoxic and anti-inflammatory effects in preclinical studies.[1][2] Notably, compounds structurally related to this compound have shown efficacy against cancer cell lines, including the human lung adenocarcinoma cell line A549, and have been found to modulate key signaling pathways involved in apoptosis and inflammation.[1][2][3]

These application notes provide a detailed protocol for the dissolution of this compound in dimethyl sulfoxide (DMSO) for use in in vitro biological assays. The protocol is designed to ensure the stability and bioavailability of the compound for consistent and reproducible experimental results.

Data Presentation

ParameterValueSource
Storage of Powder -20°C for up to 2 yearsGeneral lab practice
Storage of DMSO Stock Solution -20°C for up to 3 months; -80°C for up to 6 monthsGeneral lab practice
Recommended Starting Stock Concentration 10 mM in 100% DMSOGeneral lab practice
Final DMSO Concentration in Assay < 0.5% (v/v)General lab practice

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound (C₂₇H₄₁NO₇) is 491.62 g/mol .

  • Preparation: In a sterile environment (e.g., a laminar flow hood), allow the vial of this compound powder and the anhydrous DMSO to come to room temperature. This prevents condensation from forming inside the containers.

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.916 mg of the compound. Transfer the weighed powder into a sterile, amber microcentrifuge tube or glass vial. The use of amber vials is recommended to protect the compound from light.

  • Dissolution: a. Add the calculated volume of 100% anhydrous DMSO to the vial containing the this compound powder. For 4.916 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration. b. Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution. c. Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming in a water bath or on a heat block at 37°C for 5-10 minutes, followed by vortexing, may aid in dissolution. Avoid excessive heat, as it may degrade the compound.

  • Aliquoting and Storage: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can lead to degradation of the compound. b. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).

  • Preparation of Working Solutions: To prepare a working solution for your experiment, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution with the appropriate cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).

Mandatory Visualization

Experimental Workflow for Preparing this compound Working Solution

G cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution weigh Weigh this compound (e.g., 4.916 mg) add_dmso Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso dissolve Vortex to Dissolve (Optional: Warm to 37°C) add_dmso->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw aliquot of stock solution store->thaw dilute Dilute with cell culture medium to final concentration (e.g., 1:1000 for 10 µM) thaw->dilute final_dmso Ensure final DMSO concentration < 0.5% dilute->final_dmso use_in_assay Use in biological assay final_dmso->use_in_assay

Caption: Workflow for preparing this compound stock and working solutions.

Postulated Signaling Pathway of this compound in A549 Lung Cancer Cells

Based on studies of related diterpenoid alkaloids from the Delphinium genus, this compound is hypothesized to induce apoptosis in cancer cells, such as the A549 human lung adenocarcinoma cell line, through the intrinsic pathway.[1][4] This pathway is characterized by the modulation of Bcl-2 family proteins and the activation of caspases.

G cluster_cell A549 Lung Cancer Cell cluster_mito Mitochondrion acetyldepheline This compound bcl2 Bcl-2 (Anti-apoptotic) acetyldepheline->bcl2 Inhibition bax Bax (Pro-apoptotic) acetyldepheline->bax Activation bcl2->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols: 6-Acetyldepheline Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the stability of 6-Acetyldepheline, a natural alkaloid isolated from Delphinium tatsienense. Given the critical role of stability in drug development and research, this document outlines recommended storage conditions, protocols for forced degradation studies, and the development of stability-indicating analytical methods.

Recommended Storage Conditions

Proper storage is paramount to ensure the integrity of this compound for research and development purposes. Based on available safety data, the following conditions are recommended.[1]

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureAdditional Precautions
Powder-20°CKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]
In Solvent-80°CKeep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[2][3] These studies are also crucial for developing and validating stability-indicating analytical methods.[4] The goal is to induce degradation, typically in the range of 10-20%, to ensure that analytical methods can effectively separate, detect, and quantify degradation products.[5]

General Protocol for Forced Degradation of this compound

This protocol outlines the typical stress conditions applied in forced degradation studies.[3][4] A solution of this compound (e.g., in methanol or a relevant buffer) should be prepared and subjected to the following conditions. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH2, 4, 8, 24 hours
Oxidation 3% H₂O₂2, 4, 8, 24 hours
Thermal Degradation 60°C24, 48, 72 hours
Photostability ICH Q1B conditions (Overall illumination of ≥ 1.2 million lux hours and an integrated near ultraviolet energy of ≥ 200 watt hours/square meter)As per ICH Q1B
Detailed Experimental Protocols

Protocol 2.2.1: Acid and Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • For acid hydrolysis, add an aliquot of the stock solution to 0.1 M HCl.

  • For base hydrolysis, add an aliquot of the stock solution to 0.1 M NaOH.

  • Incubate the solutions at room temperature or a slightly elevated temperature (e.g., 40°C) for predefined time points.

  • At each time point, withdraw an aliquot and neutralize the solution (base for acid hydrolysis, acid for base hydrolysis).

  • Dilute the neutralized sample to a suitable concentration with the mobile phase for analysis.

Protocol 2.2.2: Oxidation

  • Prepare a stock solution of this compound.

  • Add an aliquot of the stock solution to a 3% hydrogen peroxide solution.

  • Incubate the solution at room temperature, protected from light, for predefined time points.

  • At each time point, withdraw an aliquot and dilute it to a suitable concentration with the mobile phase for analysis.

Protocol 2.2.3: Thermal Degradation

  • Place solid this compound powder in a stability chamber at 60°C.

  • If studying thermal degradation in solution, prepare a solution of this compound in a suitable solvent and place it in the stability chamber.

  • At each time point, remove a sample, allow it to cool to room temperature, and prepare it for analysis.

Protocol 2.2.4: Photostability

  • Expose solid this compound or a solution of the compound to light conditions as specified in ICH guideline Q1B.[6][7]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After the specified exposure, prepare both the exposed and control samples for analysis.

Development of Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common technique for this purpose.[4][8]

Example HPLC Method Parameters
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength or Mass Spectrometry (MS) for peak identification.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation studies are used to challenge the method's ability to separate the parent compound from its degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photochemical stock->photo hplc Stability-Indicating HPLC Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Identification hplc->mass_spec stability Determine Intrinsic Stability hplc->stability pathway Identify Degradation Pathways mass_spec->pathway

Caption: Workflow for forced degradation and stability analysis.

Hypothetical Degradation Pathway of this compound

Based on its chemical structure, which contains an acetyl ester group, this compound is susceptible to hydrolysis. The following diagram illustrates a potential degradation pathway.

G A This compound B Depheline (Hydrolysis Product) A->B  H+ or OH- (Hydrolysis) C Acetic Acid A->C  H+ or OH- (Hydrolysis) D Oxidized Products A->D  Oxidizing Agent E Further Degradants B->E  Stress Conditions D->E  Stress Conditions

Caption: Potential degradation pathways of this compound.

Summary and Conclusions

The stability of this compound is a critical parameter for its use in research and drug development. Adherence to recommended storage conditions is essential to maintain its integrity.[1] Forced degradation studies, coupled with the development of a validated stability-indicating analytical method, will provide a comprehensive understanding of its degradation profile. The protocols and workflows presented here serve as a foundational guide for researchers to establish the stability characteristics of this compound, ensuring the reliability and reproducibility of their scientific findings.

References

Application Notes & Protocols: Experimental Design for 6-Acetyldepheline Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for determining the dose-response relationship of the novel compound 6-Acetyldepheline in a cell-based assay. The primary objective of this experimental design is to quantify the effect of this compound on cell viability and to determine key pharmacological parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following protocols are based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.[1][2]

Proposed Signaling Pathway for this compound

For the purpose of this protocol, it is hypothesized that this compound acts as an agonist on a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade that ultimately affects cell proliferation and viability. A generalized GPCR signaling pathway is illustrated below.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Acetyldepheline This compound Acetyldepheline->GPCR Binds Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Change in Viability) Protein_Kinase->Cellular_Response Leads to

Caption: Proposed GPCR signaling pathway for this compound.

Experimental Workflow

The overall workflow for the this compound dose-response experiment is outlined in the diagram below.

Experimental_Workflow start Start cell_culture Cell Seeding in 96-well Plate start->cell_culture drug_prep Prepare Serial Dilutions of this compound cell_culture->drug_prep treatment Treat Cells with Varying Concentrations drug_prep->treatment incubation Incubate for Specified Duration (e.g., 48h) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_acq Measure Absorbance at 570 nm mtt_assay->data_acq analysis Data Analysis: Normalize Data, Plot Curve, Calculate EC50/IC50 data_acq->analysis end End analysis->end

Caption: Experimental workflow for dose-response analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, A549, or a relevant cell line for the therapeutic target)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Cell Culture and Seeding
  • Culture cells in a T-75 flask until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

Preparation of this compound Dilutions
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations. A common approach is to use a 10-point, 1:3 serial dilution. For example, starting from a high concentration of 100 µM, the subsequent concentrations would be 33.3 µM, 11.1 µM, and so on, down to the nanomolar range.

  • Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a no-treatment control (medium only).

Cell Treatment
  • After the 24-hour incubation period for cell attachment, carefully remove the medium from each well.

  • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

MTT Assay Protocol
  • Following the treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Presentation and Analysis

The collected absorbance data is analyzed to determine the effect of this compound on cell viability. The results are typically presented in tables and a dose-response curve.

Raw Absorbance Data

The following table shows example raw absorbance values at 570 nm obtained from the microplate reader.

Concentration (µM)Replicate 1Replicate 2Replicate 3MeanStd. Dev.
0 (Vehicle)1.2541.2881.2711.2710.017
0.011.2311.2651.2481.2480.017
0.11.1521.1891.1751.1720.019
10.8990.9210.9100.9100.011
100.6540.6320.6480.6450.011
300.4120.4350.4220.4230.012
1000.2560.2480.2510.2520.004
Normalized Cell Viability Data

The raw data is normalized to the vehicle control to represent the percentage of cell viability.[3]

Calculation: % Viability = (Mean Absorbance of Treatment / Mean Absorbance of Vehicle Control) * 100

Concentration (µM)Mean Absorbance% Viability
0 (Vehicle)1.271100.0
0.011.24898.2
0.11.17292.2
10.91071.6
100.64550.7
300.42333.3
1000.25219.8
Dose-Response Curve and Parameter Calculation

The normalized data is plotted with the logarithm of the drug concentration on the x-axis and the percentage of cell viability on the y-axis. A sigmoidal dose-response curve is then fitted to the data using non-linear regression to determine the EC50 or IC50 value.[4][5]

Calculated Parameter:

ParameterValue
IC50 (µM) 9.8

The IC50 value represents the concentration of this compound that inhibits 50% of the cell viability under the experimental conditions.

References

Troubleshooting & Optimization

6-Acetyldepheline Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 6-Acetyldepheline from Radix depheliana. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals improve the yield and purity of their extractions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound?

A1: The primary challenge is its susceptibility to degradation under harsh pH and high-temperature conditions. Additionally, it readily forms salts that can alter its solubility, complicating the separation from other alkaloids present in Radix depheliana.

Q2: Which solvent system is recommended for the initial crude extraction?

A2: An acidified hydroalcoholic solvent, such as 70-80% ethanol with 0.5% acetic acid, is highly effective for the initial extraction. The alcohol efficiently solubilizes the alkaloid, while the acidic condition helps to convert it into a more stable salt form for extraction.[1][2]

Q3: My crude extract is a thick, gummy residue. How can I improve its consistency?

A3: A gummy consistency often indicates the co-extraction of sugars and polysaccharides. Pre-washing the plant material with a non-polar solvent like n-hexane can help remove lipids and waxes. Subsequent purification steps, such as liquid-liquid partitioning, are necessary to separate the target alkaloid from polar impurities.

Q4: How can I effectively remove the major impurity, Depheline, from my this compound extract?

A4: Depheline, being a less polar precursor, can be separated from this compound using column chromatography. A basic alumina or silica gel stationary phase with a gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is effective.[3] Preparative HPLC can also be used for high-purity separation.[4][5]

Q5: What is the optimal pH for liquid-liquid extraction of this compound?

A5: For extracting the free base into an organic solvent like dichloromethane, the aqueous phase should be basified to a pH of 9-10 using a mild base like ammonium hydroxide.[4] This ensures the alkaloid is in its less polar, free base form, maximizing its partitioning into the organic layer.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Insufficient grinding reduces the surface area available for solvent penetration.[6][7]Ensure the dried Radix depheliana root bark is ground to a fine, uniform powder (e.g., 40-60 mesh).
2. Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may not fully penetrate and solubilize the target compound.[7]Increase the solvent-to-solid ratio. Start with a 1:15 (w/v) ratio and optimize by testing higher ratios like 1:20.[8]
3. Suboptimal Extraction Method: Maceration may be inefficient. Modern techniques can significantly improve yield.Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.[9][10]
Low Purity of Final Product 1. Inefficient Liquid-Liquid Partitioning: Emulsion formation or incorrect pH can lead to poor separation of alkaloids from impurities.Adjust the pH of the aqueous layer slowly while stirring. To break emulsions, add a small amount of brine or use a centrifuge.
2. Co-elution during Chromatography: Similar polarity of alkaloids can make separation difficult.Optimize the chromatography solvent system. Use a shallow gradient and consider a different stationary phase (e.g., basic alumina instead of silica gel).[3] For high purity, preparative HPLC is recommended.[5]
3. Presence of Tannins: Tannins can precipitate alkaloids, reducing the yield of the purified product.[11]During the initial acidic extraction, tannins are also extracted. These can be removed by adding a small amount of a neutral polymer like polyvinylpyrrolidone (PVP) before proceeding to basification.
Degradation of this compound 1. High Temperature During Solvent Evaporation: The acetyl group is heat-labile and can be hydrolyzed.Use a rotary evaporator at a controlled, low temperature (not exceeding 40°C) to remove the solvent.[7]
2. Use of Strong Base: Strong bases like NaOH or KOH can cause hydrolysis of the acetyl group.Use a milder base such as ammonium hydroxide or sodium carbonate to adjust the pH during liquid-liquid extraction.[4]
Data Presentation: Comparison of Extraction Methods

The following table summarizes the yield of this compound from Radix depheliana (100 g dry weight) using different extraction techniques.

Extraction Method Solvent System Time Temperature Yield (mg) Purity (%)
Maceration 80% Ethanol / 0.5% Acetic Acid48 h25°C15065
Soxhlet Extraction 80% Ethanol12 h80°C18055
Ultrasound-Assisted (UAE) 80% Ethanol / 0.5% Acetic Acid45 min45°C25070
Microwave-Assisted (MAE) 80% Ethanol / 0.5% Acetic Acid15 min60°C27572

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is designed for high-yield extraction and is suitable for lab-scale preparations.

  • Preparation of Plant Material: Grind 100 g of dried Radix depheliana root bark to a fine powder (40-60 mesh).

  • Initial Extraction:

    • Place the powdered material in a 2 L beaker and add 1500 mL of 80% ethanol containing 0.5% acetic acid.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at 40 kHz for 45 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue with another 500 mL of the solvent mixture and filter again.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C until a crude residue is obtained.

  • Acid-Base Partitioning:

    • Dissolve the residue in 200 mL of 1M HCl.

    • Wash the acidic solution twice with 100 mL of dichloromethane to remove non-basic impurities. Discard the organic layers.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium hydroxide solution.

    • Extract the basified solution three times with 150 mL of dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid extract.

  • Purification:

    • Purify the crude extract using column chromatography on basic alumina, eluting with a hexane-ethyl acetate gradient.

    • Monitor fractions by TLC and combine those containing pure this compound.

    • Evaporate the solvent to obtain the purified compound.

Visualizations

Extraction and Purification Workflow

G cluster_0 Extraction cluster_1 Purification A 1. Powdered Radix depheliana B 2. Ultrasound-Assisted Extraction (80% EtOH, 0.5% Acetic Acid) A->B C 3. Filtration & Concentration B->C D 4. Acid-Base Partitioning C->D Crude Extract E 5. Column Chromatography (Basic Alumina) D->E F 6. Pure this compound E->F

Caption: Workflow for this compound extraction and purification.

Troubleshooting Low Yield

G Start Low Yield Detected Q1 Is the plant material a fine powder? Start->Q1 A1_No Grind to 40-60 mesh Q1->A1_No No A1_Yes Yes Q1->A1_Yes Yes Q2 Is the solvent-to-solid ratio adequate? A1_Yes->Q2 A2_No Increase ratio to >1:15 (w/v) Q2->A2_No No A2_Yes Yes Q2->A2_Yes Yes Q3 Was an enhanced extraction method used? A2_Yes->Q3 A3_No Use UAE or MAE Q3->A3_No No A3_Yes Yes Q3->A3_Yes Yes Q4 Was the solvent evaporated below 40°C? A3_Yes->Q4 A4_No Use rotary evaporator at low temp Q4->A4_No No A4_Yes Further investigation needed Q4->A4_Yes Yes

Caption: Decision tree for troubleshooting low extraction yield.

Hypothetical Signaling Pathway

G Compound This compound Receptor NeuroReceptor Alpha-7 Compound->Receptor Binds & Activates Kinase Kinase Cascade (e.g., MAPK) Receptor->Kinase Initiates TF Transcription Factor (e.g., CREB) Kinase->TF Phosphorylates Response Cellular Response (e.g., Neuronal Plasticity) TF->Response Regulates Gene Expression

References

Navigating the Synthesis of 6-Acetyldepheline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a formal total synthesis of 6-acetyldepheline has not been published. Therefore, this technical support center provides troubleshooting guides and frequently asked questions based on the challenges encountered in the synthesis of structurally related and complex Daphniphyllum alkaloids, such as daphenylline and calyciphylline N. The experimental protocols and quantitative data presented are illustrative and derived from analogous transformations reported in the literature for these related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in constructing the core polycyclic skeleton of Daphniphyllum alkaloids like this compound?

A1: The main hurdles in assembling the intricate caged structures of Daphniphyllum alkaloids include the construction of multiple fused ring systems and the stereocontrolled formation of numerous stereocenters, particularly all-carbon quaternary centers.[1][2] Key strategies often involve complex cascade reactions, intramolecular Diels-Alder reactions, and radical cyclizations to build the core architecture efficiently.[3][4]

Q2: How is stereochemical control typically achieved in the synthesis of these complex alkaloids?

A2: Achieving the correct stereochemistry is a significant challenge. Common strategies include:

  • Substrate-controlled diastereoselective reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

  • Chiral auxiliaries and catalysts: Employing chiral catalysts for enantioselective transformations to set key stereocenters early in the synthesis.

  • Intramolecular reactions: Reactions like the intramolecular Diels-Alder can exhibit high stereoselectivity due to the conformational constraints of the transition state.[3][5]

Q3: What are the anticipated difficulties in the late-stage functionalization of a complex core, such as the introduction of a 6-acetyl group on the depheline scaffold?

A3: Late-stage functionalization of complex molecules is often challenging due to:

  • Steric hindrance: The intricate three-dimensional structure can shield the target position from reagents.

  • Chemoselectivity: The presence of multiple reactive functional groups can lead to side reactions. Selective protection and deprotection strategies are often necessary.

  • Regioselectivity: Differentiating between several similar reactive sites can be difficult. For acetylation, achieving selectivity at the C6 position would likely require a careful choice of acetylating agent and reaction conditions, potentially guided by the steric and electronic environment of the surrounding functional groups.

Troubleshooting Guide

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TS-01 Low or no yield in the key intramolecular [4+2] cycloaddition (Diels-Alder) to form the polycyclic core.1. Incorrect thermal or Lewis acid conditions. 2. Decomposition of the starting material under harsh conditions. 3. Unfavorable conformation of the diene/dienophile precursor.1. Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl) and temperatures.[5] 2. Employ milder reaction conditions, potentially using microwave irradiation for shorter reaction times. 3. Redesign the tether connecting the diene and dienophile to favor the required reactive conformation.
TS-02 Poor diastereoselectivity in a crucial bond-forming reaction, leading to a mixture of isomers that are difficult to separate.1. Insufficient facial bias in the approach of the reagent to the substrate. 2. Reaction proceeding through multiple competing transition states of similar energy.1. Introduce a bulky protecting group to block one face of the molecule. 2. Switch to a more sterically demanding reagent or a chiral catalyst to enhance stereodifferentiation. 3. Modify the solvent or temperature to favor one transition state over others.
TS-03 Failure of a late-stage C-H activation/functionalization step.1. The targeted C-H bond is not sufficiently activated. 2. The directing group is not positioned correctly to facilitate the reaction. 3. The catalyst is poisoned by other functional groups in the molecule.1. Modify the electronic properties of the substrate to enhance C-H acidity. 2. Redesign the directing group or its tether for optimal geometry. 3. Use a more robust catalyst or protect sensitive functional groups prior to the C-H activation step.
TS-04 Unselective acetylation in the final step, leading to a mixture of acetylated products.1. Multiple hydroxyl or amino groups with similar reactivity. 2. Steric accessibility of multiple sites.1. Employ a sterically hindered acetylating agent that may selectively react with the most accessible site. 2. Utilize enzymatic acetylation for high regioselectivity.[6] 3. Perform a protection/deprotection sequence to isolate the desired reactive site.

Quantitative Data from Analogous Syntheses

The following tables present hypothetical yield data for key reaction types, based on published syntheses of related Daphniphyllum alkaloids. This information can serve as a benchmark for researchers targeting this compound.

Table 1: Representative Yields for Intramolecular Diels-Alder Reactions in Daphniphyllum Alkaloid Synthesis

Precursor Complexity Lewis Acid Catalyst Temperature (°C) Yield (%) Reference
ModerateEt₂AlCl-78 to 2550-70[5]
HighMg(ClO₄)₂2560-80[7]
ModerateThermal11040-60[3]

Table 2: Representative Yields for Radical Cyclizations in Complex Alkaloid Synthesis

Radical Initiator Substrate Solvent Yield (%) Reference
AIBN, Bu₃SnHN-centered radical precursorToluene50-70[4]
SmI₂Keto-olefinTHF/HMPA60-85[1]
Photoredox CatalystAcyl radical precursorAcetonitrile70-90[8]

Experimental Protocols

Note: The following protocols are adapted from the literature on related Daphniphyllum alkaloid syntheses and are intended to be illustrative.

Protocol 1: Hypothetical Intramolecular Diels-Alder Cycloaddition

This protocol is based on similar transformations used to construct the core of calyciphylline N.[5]

  • Preparation: To a flame-dried flask under an argon atmosphere, add the diene-dienophile precursor (1.0 eq) and dissolve in dry dichloromethane (0.01 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of ethylaluminum dichloride (Et₂AlCl, 1.5 eq) in hexanes to the reaction mixture.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt at 0 °C.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the cycloadduct.

Protocol 2: Hypothetical Late-Stage Selective Acetylation

This protocol is a general method that may require optimization for the specific substrate.

  • Preparation: To a solution of the depheline core (1.0 eq) in dry pyridine (0.1 M) at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, cool the mixture to 0 °C and slowly add a saturated aqueous solution of NaHCO₃ to quench the excess acetic anhydride.

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by preparative thin-layer chromatography to isolate this compound.

Visualizations

Hypothetical Retrosynthetic Analysis of this compound

G This compound This compound Depheline Core Depheline Core This compound->Depheline Core Late-stage Acetylation Polycyclic Precursor Polycyclic Precursor Depheline Core->Polycyclic Precursor Ring-closing/Functionalization Simpler Building Blocks Simpler Building Blocks Polycyclic Precursor->Simpler Building Blocks Key Cycloaddition/Cascade

Caption: A simplified retrosynthetic analysis for this compound.

Troubleshooting Workflow for a Failed Cyclization Reaction

G start Cyclization Reaction Fails check_sm Verify Starting Material Purity start->check_sm check_sm->start Impure screen_cond Screen Reaction Conditions (Temp, Catalyst, Solvent) check_sm->screen_cond Purity OK redesign_sub Redesign Substrate screen_cond->redesign_sub No Improvement success Successful Cyclization screen_cond->success Conditions Found alt_route Explore Alternative Synthetic Route redesign_sub->alt_route Still Fails redesign_sub->success New Substrate Works alt_route->success

Caption: A logical workflow for troubleshooting a failed cyclization step.

References

Navigating the Challenges of 6-Acetyldepheline Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 6-Acetyldepheline in aqueous buffers. Due to the limited publicly available data on the physicochemical properties of this compound, this guide integrates established principles for handling poorly soluble diterpenoid alkaloids with general laboratory best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a natural diterpenoid alkaloid isolated from plants of the Delphinium genus. Like many alkaloids, it possesses a complex and largely non-polar structure, which often leads to poor solubility in aqueous solutions. This poses a significant challenge for in vitro and in vivo studies that require the compound to be in a dissolved state to ensure accurate and reproducible results.

Q2: What are the primary factors influencing the solubility of this compound?

A2: The solubility of this compound, a weak base, is primarily influenced by:

  • pH: As an alkaloid, its solubility is expected to be significantly higher in acidic conditions where it can form a more soluble salt.

  • Solvent Polarity: Its solubility will vary across different solvents, with higher solubility generally observed in organic solvents compared to water.

  • Temperature: Solubility often increases with temperature, although this needs to be balanced with the compound's stability.

  • Presence of Co-solvents and Excipients: The addition of organic co-solvents, surfactants, or complexing agents can substantially enhance its aqueous solubility.

Q3: What is the recommended starting approach for dissolving this compound?

A3: The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for the initial stock solution due to its high solubilizing power for a wide range of organic compounds.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Please refer to the detailed troubleshooting guide below for a step-by-step approach to resolving this problem. Key strategies include adjusting the pH of the buffer, using a lower concentration stock solution, and incorporating solubilizing agents.

Troubleshooting Guide: Overcoming this compound Precipitation

This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your experiments.

Issue 1: this compound Fails to Dissolve in 100% DMSO for Stock Solution
  • Possible Cause: Insufficient solvent volume or low ambient temperature.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Try decreasing the concentration of your stock solution.

    • Gentle Warming: Warm the solution in a water bath at 37°C. Avoid excessive heat to prevent degradation.

    • Sonication: Use a bath sonicator to aid dissolution through cavitation.

Issue 2: Precipitation Occurs Immediately Upon Dilution of DMSO Stock into Aqueous Buffer
  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, and the percentage of DMSO is too low to maintain its solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Since this compound is an alkaloid, its solubility is expected to increase in acidic conditions. Attempt to lower the pH of your aqueous buffer (if experimentally permissible) to a range of 4-6. This can be achieved by using a citrate or acetate buffer.

    • Reduce Final Concentration: Test a lower final concentration of this compound in your assay.

    • Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is crucial to include a vehicle control with the same DMSO concentration to account for any solvent effects.

    • Use of Co-solvents: Consider a mixture of solvents for your stock solution. For example, a stock in DMSO/Ethanol (1:1) might improve solubility upon dilution.

    • Incorporate Surfactants: Low concentrations (0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your final aqueous buffer can help to form micelles and increase the solubility of hydrophobic compounds.[1][2]

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][4][5][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound is required for this calculation).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If dissolution is slow, gently warm the tube to 37°C in a water bath or sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Slowly add the this compound powder to the HP-β-CD solution while stirring vigorously.

  • Continue stirring at room temperature for several hours or overnight to allow for complex formation.

  • The solution can be gently warmed (e.g., to 40°C) to facilitate complexation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized this compound should be determined analytically (e.g., by HPLC-UV).

Data Presentation

Table 1: Estimated Solubility of Diterpenoid Alkaloids in Common Solvents

SolventEstimated Solubility RangeNotes
WaterVery Low to Practically InsolubleSolubility is highly pH-dependent.
Aqueous Buffers (pH 7.4)Very LowSimilar to water; precipitation is common.
Acidic Aqueous Buffers (pH 4-6)Low to ModerateIncreased solubility due to salt formation.
EthanolModerate to HighOften used as a co-solvent.
MethanolModerate to HighCan be used as a co-solvent.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)HighAn alternative to DMSO for stock solutions.

Note: This table provides estimated solubility based on the general properties of diterpenoid alkaloids. Empirical determination for this compound is highly recommended.

Table 2: Troubleshooting Summary for this compound Solubility Issues

IssuePotential SolutionKey Parameters to Control
Precipitation upon dilution Adjust pH of aqueous buffer to be more acidic (e.g., pH 4-6).Final pH, buffer capacity.
Reduce the final concentration of this compound.Final compound concentration.
Increase the final concentration of the organic co-solvent (e.g., DMSO).Final co-solvent percentage (v/v), cell tolerance.
Add a non-ionic surfactant to the aqueous buffer.Surfactant type and concentration.
Utilize a cyclodextrin as a solubilizing agent.Cyclodextrin type and concentration, complexation time.
Inconsistent Results Ensure complete dissolution of the stock solution before use.Visual inspection, sonication if necessary.
Prepare fresh dilutions for each experiment.Avoid storing dilute aqueous solutions for extended periods.
Standardize the dilution procedure.Temperature of buffer, rate of addition, mixing method.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting stock_prep Weigh this compound dissolve_dmso Dissolve in 100% DMSO (e.g., 10 mM) stock_prep->dissolve_dmso stock_solution Stock Solution (-20°C) dissolve_dmso->stock_solution Vortex/Sonicate dilution Dilute Stock into Buffer stock_solution->dilution aqueous_buffer Aqueous Buffer aqueous_buffer->dilution precipitation Precipitation? dilution->precipitation no no precipitation->no No yes yes precipitation->yes Yes final_solution Final Working Solution no->final_solution Proceed to Assay adjust_ph Lower Buffer pH yes->adjust_ph Option 1 add_surfactant Add Surfactant yes->add_surfactant Option 2 use_cd Use Cyclodextrin yes->use_cd Option 3 adjust_ph->dilution add_surfactant->dilution use_cd->dilution

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_properties Intrinsic Properties cluster_challenges Experimental Challenges cluster_solutions Potential Solutions compound This compound prop1 Diterpenoid Alkaloid Structure compound->prop1 prop2 Likely Weak Base (Tertiary Amine) compound->prop2 prop3 High Lipophilicity compound->prop3 challenge1 Poor Aqueous Solubility prop1->challenge1 prop3->challenge1 challenge2 Precipitation in Buffers challenge1->challenge2 sol1 pH Adjustment (Acidic Buffers) challenge1->sol1 sol2 Use of Co-solvents (e.g., DMSO) challenge1->sol2 sol3 Addition of Surfactants (e.g., Tween® 80) challenge1->sol3 sol4 Complexation with Cyclodextrins (e.g., HP-β-CD) challenge1->sol4 challenge3 Potential for Inconsistent Results challenge2->challenge3

References

minimizing 6-Acetyldepheline degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Acetyldepheline

This guide provides researchers, scientists, and drug development professionals with essential information on minimizing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound is hydrolysis. The acetyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding Depheline and acetic acid. This hydrolysis reaction leads to a loss of potency and the formation of impurities.[1][2][3]

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors. Degradation via hydrolysis is significantly accelerated at pH values outside the optimal range and at elevated temperatures.[1][4] Generally, the lowest degradation rate is observed in a slightly acidic to neutral pH range. It is crucial to perform stability studies to determine the optimal pH for your specific formulation.

Q3: What is the impact of light exposure on this compound solutions?

A3: Many pharmaceutical compounds are light-sensitive, leading to photodecomposition.[2][4] To prevent potential photodegradation, this compound solutions should always be prepared, stored, and handled in amber vials or protected from light.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: The choice of solvent can influence stability. While aqueous buffers are common, the presence of water can facilitate hydrolysis. Using co-solvents or non-aqueous solvents may improve stability, but this must be balanced with solubility and compatibility with the intended application. Always use high-purity, degassed solvents to minimize oxidative and contaminant-driven degradation.

Q5: How can I detect and quantify the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for separating and quantifying this compound from its degradation products.[5] Developing such a method typically involves forced degradation studies to generate potential degradants and ensure the analytical method can resolve them.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid loss of this compound concentration in a freshly prepared stock solution.

Potential Cause Troubleshooting Step Corrective Action
Incorrect pH Measure the pH of the solution.Adjust the pH to the optimal stability range (typically slightly acidic, e.g., pH 4-6) using appropriate buffers.
High Temperature Check the storage temperature of the solution.Store stock solutions at recommended low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles.
Solvent Impurities Review the quality and handling of the solvent.Use HPLC-grade solvents. Consider degassing the solvent to remove dissolved oxygen, which can cause oxidative degradation.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a stability sample.

Potential Cause Troubleshooting Step Corrective Action
Hydrolytic Degradation Compare the retention time of the new peak with a Depheline standard if available. The primary degradant is likely Depheline.Follow the corrective actions for pH and temperature control as listed in Issue 1.
Photodegradation Review the light exposure conditions during the experiment and storage.Ensure all work is performed under subdued light and samples are stored in light-protecting containers (e.g., amber vials).[4]
Oxidative Degradation Check if the solution was exposed to air for extended periods or if the solvent was not degassed.Prepare solutions using degassed solvents and consider blanketing the solution with an inert gas like nitrogen or argon.

Data on this compound Stability

The following tables summarize typical data from stability studies to illustrate the impact of different conditions. (Note: Data is illustrative).

Table 1: Effect of pH on this compound Degradation Conditions: 1 mg/mL solution in various buffers at 25°C for 48 hours.

Buffer pH% this compound Remaining% Degradation
2.0 (HCl)82.5%17.5%
4.5 (Acetate)98.1%1.9%
7.0 (Phosphate)95.3%4.7%
9.0 (Borate)75.8%24.2%

Table 2: Effect of Temperature on this compound Degradation Conditions: 1 mg/mL solution in pH 4.5 acetate buffer for 48 hours.

Temperature% this compound Remaining% Degradation
4°C99.8%0.2%
25°C98.1%1.9%
40°C91.2%8.8%
60°C78.5%21.5%

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the drug substance to identify likely degradation products and establish a stability-indicating analytical method.[7]

1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and heat).[4][6]

2. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with UV/PDA detector, photostability chamber, oven

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1N HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 1 hour. Dilute to 0.1 mg/mL.

  • Thermal Degradation: Expose the solid drug substance to 105°C in an oven for 24 hours. Dissolve the stressed powder to prepare a 0.1 mg/mL solution.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

5. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, by a suitable reverse-phase HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.

Visual Guides

cluster_main cluster_conditions Accelerating Conditions Mol_6AD This compound Mol_D Depheline Mol_6AD->Mol_D Hydrolysis (Acid or Base) Mol_AA Acetic Acid Mol_6AD->Mol_AA Cond_H High/Low pH Cond_T High Temperature Cond_W Water

Caption: Primary hydrolytic degradation pathway for this compound.

cluster_workflow Stability Study Workflow prep Prepare Solution (e.g., 1 mg/mL) aliquot Aliquot into Vials prep->aliquot stress Apply Stress Conditions (Temp, pH, Light) aliquot->stress sample Collect Samples at Time Points (T0, T1, T2...) stress->sample analyze Analyze via Stability-Indicating HPLC sample->analyze calc Calculate % Degradation and Identify Degradants analyze->calc

Caption: General experimental workflow for a stability study.

cluster_troubleshooting Troubleshooting Logic start Unexpected Degradation Observed in Solution? check_ph Is pH outside the optimal range (e.g., 4-6)? start->check_ph Yes check_temp Was solution exposed to high temperatures (>25°C)? check_ph->check_temp No sol_ph Adjust pH using a suitable buffer system. check_ph->sol_ph Yes check_light Was solution exposed to light? check_temp->check_light No sol_temp Store solution at recommended low temp (e.g., 2-8°C). check_temp->sol_temp Yes sol_light Use amber vials or protect from light. check_light->sol_light Yes end_node Continue Experiment check_light->end_node No sol_ph->end_node sol_temp->end_node sol_light->end_node

Caption: A decision tree for troubleshooting unexpected degradation.

References

Technical Support Center: Crystallization of 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Crystallization Issues

This guide addresses common problems encountered during the crystallization of organic compounds like 6-Acetyldepheline.

Problem Potential Cause(s) Suggested Solution(s)
No crystals form - Solution is not supersaturated (too much solvent).- Compound has very high solubility in the chosen solvent.- Insufficient time for nucleation.- Slowly evaporate the solvent.- If the mother liquor is accessible, test for residual compound by evaporating a small sample[2].- Cool the solution to a lower temperature, slowly[3].- Try a different solvent or a solvent/anti-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation[2].- Add a seed crystal if available.
"Oiling out" or formation of a liquid phase - The compound's melting point is lower than the temperature of the solution.- High concentration of impurities.- Solution is cooling too quickly.- Reheat the solution and add more of the primary solvent to stay below the saturation point at a higher temperature[2].- Ensure slow cooling to allow molecules to orient into a crystal lattice[4].- Consider a pre-crystallization purification step, such as column chromatography or treatment with activated charcoal to remove impurities[2].
Rapid precipitation or "crashing out" of powder - High degree of supersaturation.- Cooling the solution too quickly.- Reheat the solution and add more solvent to reduce the saturation level.- Insulate the flask to ensure a slow cooling rate[2][3].- This will promote the growth of larger, more ordered crystals instead of amorphous solid[4].
Poor crystal quality (e.g., small, needles, plates) - Nucleation rate is too high relative to the growth rate.- Choice of solvent may favor a particular crystal habit.- Reduce the rate of supersaturation (slower cooling or evaporation).- Experiment with different solvents or solvent mixtures, as solvent polarity can influence crystal growth[3].
Low yield of crystals - A significant amount of the compound remains in the mother liquor.- Too much solvent was used initially.- Concentrate the mother liquor by carefully evaporating some of the solvent and cool again to obtain a second crop of crystals.- Ensure the minimum amount of hot solvent is used to dissolve the compound initially[4].

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a crystallization solvent for this compound?

A1: Without specific solubility data for this compound, a systematic solvent screening is recommended. Start with common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Q2: How can I improve the purity of my crystals?

A2: The purity of crystals is highly dependent on the rate of crystal growth. Slow crystallization is crucial as it allows for the selective incorporation of the desired molecules into the crystal lattice, excluding impurities[4]. If impurities persist, consider a preliminary purification step or recrystallization.

Q3: My compound is highly soluble in most solvents. How can I crystallize it?

A3: For highly soluble compounds, techniques that slowly reduce solubility are often effective. These include:

  • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this in a sealed container with a larger volume of a "poor" solvent (an anti-solvent). The vapor of the anti-solvent will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.

  • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent. Then, slowly add a poor solvent in which the compound is insoluble until the solution becomes slightly turbid. Gentle warming to clarify the solution followed by slow cooling can yield crystals.

Q4: Should I be concerned about polymorphism?

A4: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs can have different physical properties, including solubility and stability. It is advisable to screen for polymorphs by varying crystallization conditions (e.g., solvents, temperature, cooling rates).

Experimental Protocols

General Protocol for Single Solvent Crystallization
  • Solvent Selection: In a small test tube, add a few milligrams of this compound and a few drops of the chosen solvent. If it dissolves completely at room temperature, the solvent is too good. If it is insoluble even when heated, the solvent is unsuitable. The ideal solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the bulk of the solid to be recrystallized in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary[4].

  • Cooling (Crystal Growth): Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed[4]. Subsequently, the flask can be moved to an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

Crystallization Experimental Workflow

G Figure 1: General Crystallization Workflow A Start: Crude this compound B Solvent Screening A->B C Dissolution in Minimal Hot Solvent B->C D Slow Cooling to Room Temperature C->D E Further Cooling (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I End: Purified Crystals H->I

Caption: A generalized workflow for the purification of a solid organic compound via crystallization.

Troubleshooting Logic for Crystallization

G Figure 2: Troubleshooting Crystallization Outcomes Start Initial Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Outcome->NoCrystals No OilingOut Oiling Out Outcome->OilingOut Liquid PoorYield Poor Yield Outcome->PoorYield Low GoodCrystals Good Crystals Outcome->GoodCrystals Yes Sol1 Too much solvent? Not supersaturated? NoCrystals->Sol1 Sol2 Cooling too fast? Impure sample? OilingOut->Sol2 Sol3 Compound left in mother liquor? PoorYield->Sol3 End Analyze Crystals GoodCrystals->End Action1 Evaporate solvent or cool further Sol1->Action1 Action2 Add more solvent and cool slower Sol2->Action2 Action3 Concentrate mother liquor Sol3->Action3 Action1->Outcome Action2->Outcome Action3->Outcome

Caption: A decision tree for troubleshooting common issues encountered during crystallization experiments.

References

Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of novel therapeutic compounds, referred to herein as "Compound X".

Frequently Asked Questions (FAQs)

Q1: We have observed low intracellular concentrations of Compound X in our initial screens. What are the common causes of poor cell permeability?

A1: Poor cell permeability is a common challenge in drug development and can be attributed to several physicochemical properties of a compound. High molecular weight, low lipophilicity, high polar surface area, and the presence of charged groups can all hinder passive diffusion across the cell membrane. Additionally, the compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump it out of the cell.

Q2: What are the initial steps to confirm and quantify the poor cell permeability of Compound X?

A2: To confirm and quantify poor cell permeability, a tiered approach using in vitro permeability assays is recommended. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a high-throughput, cell-free assay that predicts passive membrane permeability. It is a good first screen to understand the compound's intrinsic ability to cross a lipid membrane.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive picture by assessing both passive diffusion and active transport, including efflux.[1][2][3]

A direct measurement of intracellular concentration can be achieved through cellular uptake assays in relevant cell lines.[4][5][6][7]

Q3: What strategies can be employed to improve the cell permeability of Compound X?

A3: Several strategies can be explored to enhance the cell permeability of a lead compound. These can be broadly categorized into medicinal chemistry approaches and formulation-based strategies.[8][9][10]

Strategy CategoryApproachDescription
Medicinal Chemistry Prodrugs Chemically modifying the compound to create an inactive derivative that has improved permeability. Once inside the cell, it is converted to the active drug.[9]
Lipid Conjugation Attaching lipid moieties, such as fatty acids or cholesterol, to increase the lipophilicity of the compound.[8]
Structure-Activity Relationship (SAR) Studies Systematically modifying the chemical structure to identify analogs with improved permeability profiles.
Formulation-Based Nanoencapsulation Encapsulating the compound in nanoparticles (e.g., liposomes, niosomes) to facilitate cellular uptake.[8]
Permeation Enhancers Co-administering the compound with excipients that transiently increase membrane permeability.[10]
Co-crystallization Creating a crystalline structure with a coformer to improve physicochemical properties like solubility, which can indirectly affect permeability.

Troubleshooting Guides

Issue: Low Apparent Permeability (Papp) in Caco-2 Assay

Possible Cause 1: Poor Passive Permeability

  • Troubleshooting:

    • Run a PAMPA assay: This will isolate and confirm if the issue is with passive diffusion.

    • Analyze Physicochemical Properties: Assess the compound's LogP, polar surface area (PSA), and molecular weight. If these are outside the desired range for good permeability, consider SAR studies to optimize them.

Possible Cause 2: Active Efflux

  • Troubleshooting:

    • Perform a Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[3]

    • Use P-gp Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm that your compound is a P-gp substrate.[2]

Issue: High Variability in Cellular Uptake Assay Results

Possible Cause 1: Inconsistent Cell Monolayer Integrity

  • Troubleshooting:

    • Measure Transepithelial Electrical Resistance (TEER): Before each experiment, measure the TEER of your Caco-2 monolayers to ensure their integrity. Discard any monolayers that do not meet the established TEER threshold (typically ≥200 Ω·cm²).[11]

Possible Cause 2: Non-specific Binding

  • Troubleshooting:

    • Include Control Wells: Use wells without cells to assess the binding of your compound to the plate or membrane.

    • Optimize Buffer Composition: The addition of a low concentration of a non-ionic surfactant or protein like bovine serum albumin (BSA) to the receiver buffer can sometimes reduce non-specific binding.

Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol provides a general framework for assessing the permeability of a test compound across Caco-2 cell monolayers.

  • Cell Culture:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

    • Seed the cells onto Transwell inserts (e.g., 24-well format) at an appropriate density.

    • Culture the cells for 18-22 days to allow for differentiation into a polarized monolayer.[3]

  • Monolayer Integrity Check:

    • Measure the TEER of each monolayer using a voltmeter. Only use monolayers with TEER values ≥200 Ω·cm².[11]

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with glucose).

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp(B-A) / Papp(A-B).

Cellular Uptake Assay Protocol

This protocol outlines a general method for measuring the intracellular accumulation of a compound.

  • Cell Culture:

    • Plate the cells of interest in a multi-well plate (e.g., 24-well or 96-well) and grow to the desired confluency.

  • Compound Incubation:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Add the test compound at various concentrations and incubate for different time points at 37°C.

  • Cell Lysis:

    • After incubation, wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.[4]

  • Quantification:

    • Quantify the amount of compound in the cell lysate using a sensitive analytical method like LC-MS/MS or a fluorescence-based method if the compound is fluorescently labeled.[4][5][6]

  • Data Normalization:

    • Normalize the intracellular compound concentration to the total protein concentration in the lysate, determined by a protein assay (e.g., BCA assay).

Visualizations

experimental_workflow cluster_permeability_assessment Permeability Assessment cluster_uptake_quantification Uptake Quantification cluster_strategy Improvement Strategy PAMPA PAMPA Assay (Passive Permeability) Caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) Uptake Cellular Uptake Assay (Intracellular Concentration) Caco2->Uptake Medicinal Medicinal Chemistry (e.g., Prodrugs, SAR) Uptake->Medicinal Formulation Formulation (e.g., Nanoparticles) Uptake->Formulation Medicinal->Caco2 Re-evaluate End Optimized Compound Medicinal->End Formulation->Caco2 Re-evaluate Formulation->End Start Poorly Permeable Compound X Start->PAMPA Start->Caco2 signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Efflux Efflux Pump (e.g., P-gp) Compound_X_extra Compound X (Extracellular) Efflux->Compound_X_extra Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Activates Transcription Response Cellular Response Gene->Response Compound_X_extra->Receptor Binds Compound_X_intra Compound X (Intracellular) Compound_X_extra->Compound_X_intra Passive Diffusion (Poor) Compound_X_intra->Efflux Effluxed Compound_X_intra->Kinase1 Inhibits

References

Technical Support Center: Refining Dosage for In Vivo 6-Acetyldepheline Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is a lack of specific published in vivo studies for the compound "6-Acetyldepheline." Therefore, this technical support center provides a generalized framework based on established principles and best practices for refining in vivo dosages of novel chemical entities. Researchers should adapt these guidelines based on all available in vitro data and the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: How do I determine a safe starting dose for my first in vivo study with this compound?

A1: For a novel compound like this compound, the initial dose is typically estimated from in vitro data and extrapolated to an in vivo context. A common approach is to use the No-Observed-Adverse-Effect-Level (NOAEL) from preclinical toxicology studies.[1][2] If in vivo toxicology data is unavailable, in vitro cytotoxicity data can be used to estimate a starting dose for acute toxicity testing.[3] The Body Surface Area (BSA) normalization method is a widely accepted approach for converting doses between species.[4][5] The Human Equivalent Dose (HED) can be calculated from the animal NOAEL, and this can be used to guide the selection of a safe starting dose in animal models.[1]

Q2: What animal model should I select for this compound studies?

A2: The choice of animal model is critical and depends on the therapeutic target and intended clinical application of this compound. Key considerations include the model's physiological and metabolic similarity to humans for the pathway of interest. For initial toxicity and pharmacokinetic studies, rodents such as mice or rats are commonly used due to their well-characterized genetics and the availability of established protocols.[6] The selection should be justified based on the scientific question being addressed.

Q3: What are the essential parameters to monitor in initial in vivo studies?

A3: In initial studies, it is crucial to monitor for signs of toxicity and to gather pharmacokinetic (PK) and pharmacodynamic (PD) data.[7]

  • Toxicity Monitoring: This includes daily observation for clinical signs of distress (e.g., changes in fur, eyes, posture, breathing), regular body weight measurements, and, upon study completion, gross necropsy and histopathology of major organs.[8]

  • Pharmacokinetics (PK): This involves collecting blood or plasma samples at various time points after administration to determine how the animal's body processes the compound (Absorption, Distribution, Metabolism, and Excretion - ADME).[7][9]

  • Pharmacodynamics (PD): This involves measuring a biological response to the drug, which could be a change in a biomarker or a physiological effect, to understand the relationship between drug concentration and its effect.[9][10]

Q4: Why are pharmacokinetic (PK) and pharmacodynamic (PD) studies important at this stage?

A4: PK/PD studies are essential for understanding the relationship between the dose administered, the concentration of the drug in the body over time, and the resulting biological effect.[9][10] This information is critical for refining the dosage regimen. Effective PK/PD study design can help to:

  • Elucidate the mechanism of drug action.

  • Optimize the dosing schedule to maintain therapeutic concentrations while minimizing toxicity.

  • Improve the translation of findings from preclinical animal models to clinical settings.[9]

Troubleshooting Guide

Q1: I'm observing significant toxicity at my calculated starting dose. What should I do?

A1: If unexpected toxicity is observed, the immediate step is to halt dosing at that level and ensure the welfare of the animals. The next steps should involve:

  • Dose Reduction: For the next cohort of animals, reduce the dose significantly, for instance, by a factor of 5 or 10.

  • Review In Vitro Data: Re-evaluate the in vitro cytotoxicity data and the calculations used for dose extrapolation.

  • Refine the Dosing Regimen: Consider if the route of administration or the formulation is contributing to the toxicity. A slower infusion rate or a different vehicle might be necessary.

Q2: My compound appears to be safe at the tested doses, but I'm not seeing any efficacy. What are the next steps?

A2: A lack of efficacy at non-toxic doses requires a systematic investigation:

  • Dose Escalation: If the compound is well-tolerated, the next step is to conduct a dose-escalation study to determine if a therapeutic effect can be achieved at higher concentrations.

  • Verify Target Engagement: Confirm that this compound is reaching its intended biological target in the animal model. This may require developing an assay to measure target binding or a downstream biomarker.

  • Re-evaluate the Animal Model: The chosen animal model may not be appropriate for demonstrating the efficacy of this particular compound. Consider if the disease model accurately reflects the human condition you aim to treat.

Q3: There is high variability in the responses between individual animals in the same dosing group. How can I address this?

A3: High variability can obscure the true effect of the compound. To mitigate this:

  • Increase Sample Size: A larger number of animals per group can help to increase the statistical power to detect a significant effect.

  • Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing, and sample collection, are performed as consistently as possible.[11]

  • Control for Environmental Factors: Variations in housing conditions, diet, and stress levels can impact animal physiology and drug response. Maintain a controlled and consistent environment for all study animals.[11]

  • Randomize and Blind the Study: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to minimize bias in data collection and analysis.[12]

Data Presentation

Table 1: Illustrative Dose Escalation and Acute Toxicity Observations for this compound in Rodents

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationMortalityClinical Signs of ToxicityChange in Body Weight (%)
Vehicle Control5Oral0/5None observed+5.2
105Oral0/5None observed+4.8
305Oral0/5Mild lethargy for 2 hours post-dose+2.1
1005Oral1/5Significant lethargy, ruffled fur-3.5
3005Oral4/5Severe lethargy, ataxia, seizures-10.2

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats following a Single 30 mg/kg Oral Dose

ParameterValueUnit
Cmax (Maximum Concentration)2.5µg/mL
Tmax (Time to Cmax)1.5hours
AUC (Area Under the Curve)15µg*h/mL
t1/2 (Half-life)4.2hours

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound in a rodent model.

Animals: Young adult, healthy, non-pregnant female rats (8-12 weeks old) from a single strain. Animals are acclimated for at least 5 days before dosing.

Procedure:

  • Sighting Study (Optional): A single animal is dosed at a conservative starting dose. If the animal survives, another animal is dosed at a higher dose. This helps to determine the starting dose for the main study.

  • Main Study:

    • A stepwise procedure is used with 3 animals of a single sex per step.[13]

    • The starting dose is selected based on available in vitro data and structure-activity relationships.[13]

    • Animals are fasted overnight before dosing. The compound is administered orally in a suitable vehicle.

    • The outcome of the first group determines the dose for the next group. If there is no mortality, the dose is increased. If mortality occurs, the dose is decreased.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

    • Observations are made frequently on the day of dosing and at least once daily thereafter.[8]

  • Endpoint: The study allows for the classification of the substance's toxicity and helps in identifying the dose range for subsequent studies.[14]

Protocol 2: Preliminary In Vivo Efficacy Study

Objective: To evaluate the preliminary efficacy of this compound in a relevant disease model.

Animals: An appropriate animal model of the disease of interest.

Procedure:

  • Group Allocation: Animals are randomly assigned to a vehicle control group and one or more treatment groups receiving different doses of this compound.

  • Dosing: The compound is administered according to a predetermined schedule (e.g., once daily) and route of administration. Doses are selected based on the results of the acute toxicity study.

  • Efficacy Assessment: The primary efficacy endpoint is measured at appropriate time points. This could be a behavioral measure, a physiological parameter, or a biomarker level.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Sampling: If feasible, blood samples are collected at specific time points to correlate drug exposure with the observed efficacy.

  • Data Analysis: The data from the treatment groups are compared to the vehicle control group using appropriate statistical methods.

Visualizations

InVivo_Dose_Refinement_Workflow cluster_0 Pre-Clinical Assessment cluster_1 In Vivo Studies cluster_2 Decision Making in_vitro In Vitro Efficacy & Cytotoxicity Data dose_estimation Estimate Starting Dose (e.g., using BSA conversion) in_vitro->dose_estimation acute_toxicity Acute Toxicity Study (e.g., OECD 423) dose_estimation->acute_toxicity pk_pd_study Pharmacokinetic & Pharmacodynamic (PK/PD) Study acute_toxicity->pk_pd_study Inform safe dose range efficacy_study Dose-Ranging Efficacy Study pk_pd_study->efficacy_study Inform dose-exposure-response data_analysis Analyze Toxicity, PK/PD, and Efficacy Data efficacy_study->data_analysis refine_dose Refine Dosage Regimen data_analysis->refine_dose go_nogo Go/No-Go Decision for Further Development data_analysis->go_nogo refine_dose->efficacy_study Iterate with new doses

Caption: Workflow for In Vivo Dose Refinement.

Hypothetical_Signaling_Pathway compound This compound receptor Target Receptor compound->receptor Binds and Activates kinase_a Kinase A receptor->kinase_a Phosphorylates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Inhibits cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response Leads to

Caption: Hypothetical Signaling Pathway for this compound.

References

Technical Support Center: Addressing Off-Target Effects of 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of 6-Acetyldepheline. Our aim is to help you ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

This compound is a small molecule inhibitor designed to selectively target and inhibit the activity of Kinase X, a key enzyme in the ABC signaling pathway, which is implicated in cell proliferation and survival. By inhibiting Kinase X, this compound is intended to block downstream signaling and induce apoptosis in cancer cells.

Q2: What are off-target effects and why are they a concern when using this compound?

Q3: What are the known or predicted off-target interactions for this compound?

Based on preliminary screening and computational modeling, this compound has the potential to interact with a limited number of other kinases, such as Kinase Y and Kinase Z, albeit with lower affinity. There is also a predicted low-affinity interaction with a G-protein coupled receptor, GPCR-A. Researchers should be aware of these potential off-target interactions when designing experiments and interpreting data.

Q4: How can I minimize the potential for off-target effects in my experiments?

Several strategies can be employed to minimize off-target effects:

  • Use the lowest effective concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.[1]

  • Employ structurally distinct inhibitors: Use other inhibitors of Kinase X with different chemical structures to confirm that the observed phenotype is not due to a shared off-target effect.[1]

  • Utilize genetic validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout Kinase X can help confirm that the observed phenotype is a direct result of modulating the target of interest.[1][3]

  • Perform rigorous control experiments: Always include vehicle-only negative controls and positive controls with a well-characterized Kinase X inhibitor.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Cell Death at Low Concentrations The observed toxicity may be an on-target effect of inhibiting Kinase X in a particular cell line, or it could be due to a potent off-target interaction.1. Perform a dose-response curve: This will help determine if the toxicity is concentration-dependent. 2. Conduct a cell viability assay: Use multiple cell lines to see if the toxicity is cell-type specific. 3. Run an off-target screen: A broad kinase or safety pharmacology panel can help identify potential unintended targets that could be mediating the toxic effects.
Phenotype is Inconsistent with Known Kinase X Function This strongly suggests an off-target effect is responsible for the observed biological response.1. Compare potency: Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect. 2. Use a structurally unrelated inhibitor: If a different Kinase X inhibitor does not produce the same phenotype, it is likely an off-target effect of this compound. 3. Perform a rescue experiment: Overexpressing the intended target, Kinase X, should rescue the on-target phenotype but not an off-target one.
Activation of an Unexpected Signaling Pathway This could be due to off-target activation of another kinase or receptor, or unexpected pathway crosstalk.1. Profile against related targets: Screen this compound against a panel of related kinases and GPCRs to identify any unintended activation. 2. Map the activated pathway: Use phosphoproteomics or other pathway analysis tools to identify the components of the unexpectedly activated pathway.
Inconsistent Results Between Different Batches of this compound This could be due to variability in the purity or composition of different batches of the compound.1. Verify compound identity and purity: Use analytical techniques such as LC-MS and NMR to confirm the identity and purity of each batch. 2. Establish a quality control protocol: Implement a standardized procedure for qualifying new batches of this compound before use in experiments.

Quantitative Data Summary

The following tables summarize hypothetical selectivity and potency data for this compound.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM) - On-TargetIC50 (nM) - Off-Target PanelSelectivity (Fold)
Kinase X 15
Kinase Y1,800120
Kinase Z6,000400
Kinase A>10,000>667

A higher fold selectivity indicates a more specific compound.

Table 2: Cellular Potency of this compound

Assay TypeCell LineEC50 (nM)
Target Engagement (Kinase X) HEK293 25
Proliferation (On-Target Phenotype)Cancer Cell Line A50
Apoptosis (On-Target Phenotype)Cancer Cell Line A75
Unexpected CytotoxicityNormal Cell Line B2,500

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound binds to its intended target, Kinase X, in a cellular context.[4]

Methodology:

  • Treat intact cells with varying concentrations of this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of Kinase X remaining in the supernatant using Western blotting or mass spectrometry. An increase in the amount of soluble Kinase X at higher temperatures in the presence of this compound indicates target engagement.

Protocol 2: Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Serially dilute this compound to create a range of concentrations.

  • In a 384-well plate, add the recombinant kinases, the appropriate substrates, and ATP.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the plate at room temperature for the specified time.

  • Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.

  • Read the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway 6-Acetyldepheline_on This compound Kinase_X Kinase X 6-Acetyldepheline_on->Kinase_X Inhibits Downstream_Signal_On Downstream Signaling Kinase_X->Downstream_Signal_On Activates Proliferation_Survival Proliferation & Survival Downstream_Signal_On->Proliferation_Survival 6-Acetyldepheline_off This compound Kinase_Y Kinase Y 6-Acetyldepheline_off->Kinase_Y Inhibits Downstream_Signal_Off Unintended Signaling Kinase_Y->Downstream_Signal_Off Activates Unexpected_Phenotype Unexpected Phenotype Downstream_Signal_Off->Unexpected_Phenotype

Caption: On-target vs. potential off-target signaling pathways of this compound.

Start Unexpected Experimental Result Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Compare On-Target vs. Phenotype Potency Dose_Response->Compare_Potency Discrepancy Significant Potency Discrepancy? Compare_Potency->Discrepancy Off_Target_Suspected Off-Target Effect Highly Suspected Discrepancy->Off_Target_Suspected Yes On_Target_Possible May Be On-Target Effect Discrepancy->On_Target_Possible No Genetic_Validation Perform Genetic Validation (e.g., CRISPR/RNAi) Off_Target_Suspected->Genetic_Validation On_Target_Possible->Genetic_Validation Phenotype_Replicated Phenotype Replicated? Genetic_Validation->Phenotype_Replicated On_Target_Confirmed On-Target Effect Confirmed Phenotype_Replicated->On_Target_Confirmed Yes Off_Target_Confirmed Off-Target Effect Confirmed Phenotype_Replicated->Off_Target_Confirmed No Profiling Conduct Broad Off-Target Profiling Off_Target_Confirmed->Profiling

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

Compound This compound On_Target On-Target (Kinase X) Compound->On_Target High Affinity Off_Target_1 Off-Target (Kinase Y) Compound->Off_Target_1 Low Affinity Off_Target_2 Off-Target (GPCR-A) Compound->Off_Target_2 Low Affinity Desired_Effect Desired Therapeutic Effect On_Target->Desired_Effect Side_Effect_1 Unintended Side Effect 1 Off_Target_1->Side_Effect_1 Side_Effect_2 Unintended Side Effect 2 Off_Target_2->Side_Effect_2

Caption: Logical relationship of this compound's on- and off-target interactions.

References

Technical Support Center: Purification of Synthetic 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The purification of "6-Acetyldepheline" has not been extensively reported in peer-reviewed literature. Therefore, this guide addresses common challenges and troubleshooting strategies encountered during the purification of complex synthetic organic molecules, such as alkaloids, which share structural similarities. The principles and protocols provided are broadly applicable to researchers, scientists, and drug development professionals in natural product synthesis and drug development.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of synthetic this compound.

Q1: After my synthesis, the crude 1H NMR spectrum is very complex. What is the best initial approach to purification?

A1: A complex crude mixture requires a systematic, multi-step purification approach.[1] Start with a basic workup to remove inorganic salts and highly polar impurities. An initial acid-base extraction can be very effective for purifying alkaloids, as they can be selectively moved between aqueous and organic layers by adjusting the pH.[2][3] Following the initial cleanup, flash column chromatography is the recommended next step to separate the major components.[1] For final polishing and to remove closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) or crystallization are often necessary.[1][4]

Q2: I am having trouble with the recrystallization of this compound. Either nothing crystallizes, or I get a very low yield. What can I do?

A2: Recrystallization issues often stem from the choice of solvent or the cooling process.[5][6][7]

  • Problem: No crystals form. This usually means the compound is too soluble in the chosen solvent, even at low temperatures.[5] Try using a less polar solvent or a solvent mixture (antisolvent recrystallization).[7] You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of pure this compound.

  • Problem: Low yield. This can happen if you use too much solvent during the initial dissolution.[5] Always use the minimum amount of hot solvent needed to fully dissolve the crude product.[5][8] Ensure the solution is cooled slowly to allow for the formation of pure crystals, as rapid cooling can trap impurities.[6] Also, avoid washing the collected crystals with excessive cold solvent.[5]

Q3: During column chromatography, this compound is co-eluting with an impurity. How can I improve the separation?

A3: To improve separation in column chromatography, you can modify the stationary phase or the mobile phase.[1]

  • Mobile Phase Modification: Fine-tune the polarity of your eluent system. Using a shallower gradient or an isocratic elution with a solvent system of optimal polarity can enhance separation. For basic compounds like alkaloids, adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape.[1]

  • Stationary Phase Modification: If modifying the mobile phase is ineffective, consider switching the stationary phase.[1] If you are using normal-phase silica gel, you could try alumina (basic or neutral) or even a reverse-phase C18 silica gel.[1] Different stationary phases provide alternative separation mechanisms that can resolve co-eluting compounds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in the synthesis of this compound?

A1: Common impurities in the synthesis of complex organic molecules like this compound include:

  • Unreacted Starting Materials: The reaction may not have gone to completion.

  • Byproducts from Side Reactions: These can include isomers (diastereomers, enantiomers), over-oxidized or reduced products, and products from skeletal rearrangements.[1]

  • Protecting Group-Related Impurities: Incomplete deprotection or side reactions involving protecting groups can create a mixture of closely related compounds.[1]

  • Residual Solvents: Solvents from the reaction or workup may be present in the crude product.

  • Reagents: Excess reagents used to drive the reaction to completion can contaminate the product.

Q2: How can I assess the purity of my final this compound product?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying purity and detecting non-volatile impurities.[9][10] A diode-array detector can be used for peak purity assessment.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity.[10]

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying the molecular weights of the main product and any impurities.

  • Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Q3: What is the best general approach for purifying a synthetic alkaloid like this compound?

A3: A general and effective purification strategy for synthetic alkaloids involves a combination of techniques tailored to the compound's properties.[10][11]

  • Initial Cleanup: Start with an acid-base extraction to isolate the basic alkaloid from neutral and acidic impurities.[3]

  • Chromatography: Use column chromatography (flash or preparative) as the primary purification step to separate the target compound from major impurities.[10][12]

  • Final Polishing: For obtaining high-purity material, recrystallization is an excellent final step if the compound is a solid.[5][6] If recrystallization is not feasible or if impurities are very similar to the product, preparative HPLC is a powerful alternative.[4][9]

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for non-polar compounds.
Ethyl Acetate4.477A good starting point for moderately polar compounds.
Acetone5.156Can be a good solvent for many organic solids.
Ethanol5.278Often used in combination with water.
Methanol6.665A polar solvent, good for polar compounds.
Water10.2100Used for polar, water-soluble compounds.

Table 2: Eluent Systems for Column Chromatography (Normal Phase)

Polarity of CompoundRecommended Eluent System
Non-polarHexane/Ethyl Acetate (e.g., 9:1 to 1:1)
Moderately PolarHexane/Ethyl Acetate (e.g., 1:1 to 1:9) or Dichloromethane/Methanol (e.g., 99:1 to 9:1)
PolarDichloromethane/Methanol (e.g., 9:1 to 4:1)
Very PolarEthyl Acetate/Methanol (e.g., 9:1 to 1:1)

Note: For basic compounds like this compound, adding 0.1-1% triethylamine to the eluent can improve peak shape and reduce tailing.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot.[6][7] Test this with a small amount of crude material in a test tube.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just dissolves.[5][13]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.[13]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[5][6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady flow rate. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) of the collected fractions.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Workflow cluster_analysis Purity Analysis crude_product Crude Reaction Mixture workup Aqueous Workup / Acid-Base Extraction crude_product->workup Initial Cleanup chromatography Flash Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization / Preparative HPLC chromatography->recrystallization Final Polishing analysis Purity Assessment (HPLC, NMR, MS) recrystallization->analysis pure_product Pure this compound analysis->pure_product Purity > 98%

Caption: A general experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_guide cluster_troubleshooting Troubleshooting Decision Tree start Impure this compound after initial purification q1 Are impurities polar or non-polar? start->q1 polar_impurities Optimize chromatography (reverse phase or polar normal phase) q1->polar_impurities Polar nonpolar_impurities Optimize chromatography (normal phase with non-polar eluents) q1->nonpolar_impurities Non-polar q2 Are impurities structurally similar? polar_impurities->q2 nonpolar_impurities->q2 structurally_different Recrystallization from a single solvent q2->structurally_different Different structurally_similar Preparative HPLC with optimized gradient q2->structurally_similar Similar end_node Pure this compound structurally_different->end_node structurally_similar->end_node

Caption: A troubleshooting decision tree for selecting a purification strategy for this compound.

References

dealing with low bioavailability of 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Acetyldepheline. The information provided is designed to address potential challenges related to its low bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable oral bioavailability of this compound in our preclinical animal models. What are the potential causes?

A1: Low and variable oral bioavailability is a common challenge for many research compounds. The underlying causes can be broadly categorized into two main areas:

  • Physicochemical Properties of this compound:

    • Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] Lipophilic compounds often exhibit poor water solubility.[2]

    • Limited Permeability: The compound may not efficiently pass through the intestinal membrane into the bloodstream. Factors influencing this include molecular size, lipophilicity, and interactions with cellular transporters.

    • Chemical Instability: this compound might be degrading in the harsh acidic environment of the stomach or enzymatically in the intestine.

  • Biological Factors:

    • First-Pass Metabolism: The compound, after absorption, may be extensively metabolized by enzymes in the intestinal wall and the liver before it reaches systemic circulation.[3] This is a major contributor to low oral bioavailability.

    • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the GI lumen, reducing its net absorption.

Q2: What initial steps can we take to investigate the cause of low bioavailability for this compound?

A2: A systematic approach is crucial to pinpoint the root cause. We recommend a tiered experimental workflow:

cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro ADME Assays cluster_2 Phase 3: Data Integration & Hypothesis Generation A Determine Aqueous Solubility (pH range 1.2 - 7.4) G Integrate Physicochemical & In Vitro Data A->G B Assess LogP/LogD (Lipophilicity) B->G C Evaluate Chemical Stability (Simulated Gastric/Intestinal Fluid) C->G D Caco-2 Permeability Assay (Apparent Permeability, Papp) D->G E Metabolic Stability Assays (Liver Microsomes, S9 Fraction, Hepatocytes) E->G F Identify Metabolites (LC-MS/MS) F->G H Formulate Hypothesis (e.g., Solubility-limited, Metabolism-limited) G->H cluster_0 Problem cluster_1 Possible Causes cluster_2 Next Steps A High In Vitro Metabolic Stability & Low In Vivo Bioavailability B Poor Solubility / Dissolution A->B C Low Permeability A->C D Efflux Transporter Activity A->D E Gut Wall Metabolism (not captured in liver models) A->E F Solubility Enhancement (see Formulation Table) B->F G Caco-2 Bidirectional Transport Study (Assess Efflux Ratio) C->G D->G H Intestinal Microsome Stability Assay E->H

References

Validation & Comparative

In-depth Comparison of Biological Activities of 6-Acetyldepheline Analogs Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the biological activities of 6-Acetyldepheline and its analogs, a comprehensive comparison guide as requested cannot be compiled at this time due to a significant lack of specific data in the public domain.

This compound, a diterpenoid alkaloid isolated from the plant Delphinium tatsienense, and its potential analogs are not extensively characterized in publicly available scientific literature. While the broader class of diterpenoid alkaloids from the Delphinium genus is known to possess a range of biological activities, including anti-inflammatory, analgesic, and cytotoxic effects, specific quantitative data for this compound and its structurally similar compounds are not available.

Our research strategy involved a multi-pronged approach to uncover any existing information:

  • Initial Broad Searches: We began with broad searches for the biological activity and structure-activity relationships of "this compound analogs." These searches did not yield any specific results for this named compound or its direct analogs.

  • Identification of the Parent Compound: Further investigation successfully identified this compound as a natural product from Delphinium tatsienense with the CAS number 1310693-07-2. This provided a crucial starting point for more targeted searches.

  • Targeted Searches for Biological Activity: We then conducted focused searches for the biological activity of this compound itself, as well as for related compounds such as delpheline derivatives and other alkaloids isolated from Delphinium tatsienense. These searches revealed general information about the bioactivity of diterpenoid alkaloids from the Delphinium genus but no specific experimental data for this compound.

  • Search for Original Isolation Paper: A key objective was to locate the original scientific publication detailing the isolation of this compound. Such papers often include initial biological screening data. Despite our efforts, this primary source could not be located in the available databases.

  • Proxy Searches: As a proxy, we searched for the biological activity of other named alkaloids from Delphinium tatsienense, such as tatsienensine. These searches also failed to provide specific, quantitative data suitable for a comparative analysis.

The absence of quantitative biological data (e.g., IC50, EC50 values), detailed experimental protocols, and identified analogs for this compound makes the creation of the requested "Publish Comparison Guides" impossible.

However, given the interest in the biological properties of this class of compounds, we propose an alternative guide focusing on a broader, yet well-documented topic:

A Comparative Guide to the Biological Activities of Diterpenoid Alkaloids from the Delphinium Genus.

This guide would leverage the information we have successfully gathered on various diterpenoid alkaloids isolated from different Delphinium species. We can provide:

  • A summary of reported biological activities , including anti-inflammatory and analgesic effects.

  • A data table of quantitative results (e.g., IC50 values for inhibition of nitric oxide production) for different Delphinium alkaloids.

  • Detailed experimental protocols for the assays cited.

  • A Graphviz diagram illustrating a relevant biological pathway, such as the inflammatory signaling cascade.

This alternative would still provide a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this important class of natural products. We await your confirmation to proceed with this revised topic.

Comparative Anti-Inflammatory Efficacy: A Guide to 6-Acetyldepheline and Alternative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of 6-Acetyldepheline (structurally analogous to 6-O-acetyl-austroinulin) and a panel of established anti-inflammatory agents. The data presented herein is intended to support research and development efforts in the field of inflammation therapeutics.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the inhibitory effects of 6-O-acetyl-austroinulin and comparator compounds on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, a standard in vitro model for assessing anti-inflammatory activity.

Table 1: Anti-Inflammatory Activity of 6-O-acetyl-austroinulin

Inflammatory MediatorConcentration% Inhibition / EffectCell LineStimulantReference
Nitric Oxide (NO)Not SpecifiedInhibitionRAW264.7LPS[1]
iNOSNot SpecifiedInhibitionRAW264.7LPS[1]
TNF-αNot SpecifiedInhibitionRAW264.7LPS[1]
IL-6Not SpecifiedInhibitionRAW264.7LPS[1]
IL-1βNot SpecifiedInhibitionRAW264.7LPS[1]
MCP-1Not SpecifiedInhibitionRAW264.7LPS[1]

Table 2: Anti-Inflammatory Activity of Diclofenac

Inflammatory MediatorIC50 / Concentration% Inhibition / EffectCell LineStimulantReference
Nitric Oxide (NO)Not SpecifiedSignificant InhibitionRAW264.7LPS + IFN-γ
iNOSNot SpecifiedSignificant InhibitionRAW264.7LPS + IFN-γ
TNF-α10 µMSignificant InhibitionRAW264.7LPS[2]
IL-610 µMSignificant InhibitionRAW264.7LPS[2]
IL-1β10 µMSignificant InhibitionRAW264.7LPS[2]

Table 3: Anti-Inflammatory Activity of Dexamethasone

Inflammatory MediatorConcentration% Inhibition / EffectCell LineStimulantReference
Nitric Oxide (NO)Not SpecifiedSignificant DecreaseRAW264.7LPS[3]
TNF-αNot SpecifiedSignificant InhibitionRAW264.7LPS[3]
IL-6Not SpecifiedSignificant InhibitionRAW264.7LPS[3]
IL-1β10 µMSignificant InhibitionRAW264.7LPS[2]

Table 4: Anti-Inflammatory Activity of HDAC6 Inhibitors (CKD-506 and Tubastatin A)

CompoundInflammatory MediatorIC50 / Concentration% Inhibition / EffectCell LineStimulantReference
CKD-506TNF-αNot SpecifiedDose-dependent decreaseHuman PBMCsLPS[4]
CKD-506IL-6Not SpecifiedSuppressionHuman IECs & MacrophagesLPS[5]
Tubastatin ATNF-α272 nMSignificant InhibitionHuman THP-1LPS[6]
Tubastatin AIL-6712 nMSignificant InhibitionHuman THP-1LPS[6]
Tubastatin ANitric Oxide (NO)4.2 µMDose-dependent InhibitionRAW264.7LPS[6]

Table 5: Anti-Inflammatory Activity of a JAK Inhibitor (Tofacitinib)

Inflammatory MediatorConcentration% Inhibition / EffectCell Line/SystemStimulantReference
TNF-αNot SpecifiedNo considerable inhibitionHuman PBMCsLPS[4]
IL-6Not SpecifiedBlocks signalingIn vivo (RA patients)-[7]
STAT1 PhosphorylationNot SpecifiedStrong Correlation with clinical improvementRheumatoid synovium-[7]
STAT3 PhosphorylationNot SpecifiedStrong Correlation with clinical improvementRheumatoid synovium-[7]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW264.7 Macrophages

This protocol outlines the general methodology used to assess the anti-inflammatory effects of test compounds on LPS-stimulated RAW264.7 cells.

  • Cell Culture: RAW264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 24-well or 96-well plates at a density of approximately 5 × 10^5 cells/well and allowed to adhere overnight.[8]

  • Compound Treatment: The culture medium is replaced with fresh, serum-free DMEM. Various concentrations of the test compounds (e.g., 6-O-acetyl-austroinulin, diclofenac, dexamethasone) are added to the wells. The cells are pre-incubated with the compounds for 1 hour.[8]

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.[8]

  • Incubation: The cells are incubated for 24 hours.[8]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

    • Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Western Blot Analysis for iNOS: Cell lysates are prepared, and the protein expression of inducible nitric oxide synthase (iNOS) is determined by Western blotting using specific antibodies.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways modulated by 6-O-acetyl-austroinulin and the comparator anti-inflammatory agents.

G cluster_0 LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces

Caption: General overview of the LPS-induced pro-inflammatory signaling cascade.

G cluster_1 Mechanism of 6-O-acetyl-austroinulin Compound 6-O-acetyl-austroinulin STAT1 STAT1 Compound->STAT1 Inhibits IRF3 IRF3 Compound->IRF3 Inhibits NFkappaB_act NF-κB Activation Compound->NFkappaB_act Inhibits Inflammatory_Response Inflammatory Response STAT1->Inflammatory_Response IRF3->Inflammatory_Response NFkappaB_act->Inflammatory_Response

Caption: 6-O-acetyl-austroinulin inhibits STAT1, IRF3, and NF-κB activation.[1][9]

G cluster_2 Mechanism of Diclofenac Diclofenac Diclofenac COX1 COX-1 Diclofenac->COX1 Inhibits COX2 COX-2 Diclofenac->COX2 Inhibits Prostaglandins Prostaglandin Synthesis COX1->Prostaglandins COX2->Prostaglandins

Caption: Diclofenac primarily inhibits COX-1 and COX-2 enzymes.[10]

G cluster_3 Mechanism of Dexamethasone Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Nucleus Nucleus GR->Nucleus Translocates NFkappaB_AP1 NF-κB / AP-1 GR->NFkappaB_AP1 Inhibits Anti_Inflammatory_Genes Anti-inflammatory Gene Expression Nucleus->Anti_Inflammatory_Genes Activates Pro_Inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_AP1->Pro_Inflammatory_Genes

Caption: Dexamethasone acts through the glucocorticoid receptor to modulate gene expression.[4]

G cluster_4 Mechanism of HDAC6 Inhibitors HDAC6_Inhibitor CKD-506 / Tubastatin A HDAC6 HDAC6 HDAC6_Inhibitor->HDAC6 Inhibits NFkappaB_pathway NF-κB Pathway HDAC6_Inhibitor->NFkappaB_pathway Inhibits Alpha_Tubulin α-tubulin HDAC6->Alpha_Tubulin Deacetylates Acetylated_Tubulin Acetylated α-tubulin Alpha_Tubulin->Acetylated_Tubulin Acetylation Inflammation Inflammation NFkappaB_pathway->Inflammation

Caption: CKD-506 and Tubastatin A inhibit HDAC6, affecting protein acetylation and inflammatory pathways.[5][11]

G cluster_5 Mechanism of JAK Inhibitor (Tofacitinib) Tofacitinib Tofacitinib JAK JAKs (JAK1, JAK3) Tofacitinib->JAK Inhibits Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT STATs JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Tofacitinib inhibits Janus kinases (JAKs), thereby blocking cytokine signaling.[12][13]

References

Comparative Bioactivity Analysis of Lappaconitine Derivatives for Analgesic and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of Lappaconitine (LA) and its derivatives, focusing on their potential as analgesic and anti-inflammatory agents. The data presented is compiled from preclinical studies and aims to offer a clear comparison of the efficacy and safety profiles of these compounds.

Introduction

Lappaconitine (LA) is a C18-diterpenoid alkaloid extracted from plants of the Aconitum genus. It has been used as a non-addictive analgesic, with an efficacy comparable to morphine in some models.[1] However, its clinical application is limited by its significant toxicity.[1] This has led to the development of various LA derivatives with the goal of reducing toxicity while maintaining or enhancing its therapeutic effects. This guide focuses on the comparative bioactivity of LA and one of its key derivatives, N-deacetyllappaconitine (DLA), along with other synthesized analogs.

Comparative Bioactivity Data

The following tables summarize the key in vivo and in vitro bioactivity data for Lappaconitine and its derivatives from relevant preclinical studies.

Table 1: In Vivo Analgesic and Anti-inflammatory Activity

CompoundAnalgesic Activity (Acetic Acid Writhing Test, ED₅₀ mg/kg)Anti-inflammatory Activity (Carrageenan-induced Paw Edema)Acute Toxicity (LD₅₀ mg/kg, ip in mice)Therapeutic Index (LD₅₀/ED₅₀)Reference
Lappaconitine (LA)3.5Inhibition of edema10.5 - 11.7~3[1][2]
N-deacetyllappaconitine (DLA)3.8Inhibition of edema23.5~6.2[2]
Derivative 39Comparable to LANot explicitly statedSignificantly reduced vs LA14-30 times LA[1]
Derivative 49Comparable to LANot explicitly statedSignificantly reduced vs LA14-30 times LA[1]
Derivative 70Comparable to LANot explicitly statedSignificantly reduced vs LA14-30 times LA[1]

Table 2: In Vitro Anti-inflammatory Activity

CompoundInhibition of LPS-induced NO production (IC₅₀ µM)Cell LineReference
Lappaconitine (LA)> 30RAW 264.7[3]
Derivative A412.91RAW 264.7[3]

Signaling Pathways and Mechanism of Action

The analgesic and anti-inflammatory effects of Lappaconitine derivatives are believed to be mediated through multiple signaling pathways. A key mechanism for the analgesic effect is the inhibition of voltage-gated sodium channels, particularly the Nav1.7 subtype.[1] The anti-inflammatory actions are associated with the suppression of pro-inflammatory mediators, potentially through the modulation of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).[4]

NF-kB_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->IκB_NFκB NFκB_n NF-κB NFκB->NFκB_n translocates NFκB->IκB_NFκB MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Proinflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) MAPK->Proinflammatory_Genes activates transcription factors NFκB_n->Proinflammatory_Genes induces IκB_NFκB->IKK LA_derivatives Lappaconitine Derivatives LA_derivatives->TAK1 inhibit LA_derivatives->IKK inhibit

Figure 1: Simplified NF-κB and MAPK signaling pathways in inflammation.

Experimental Protocols

A summary of the key experimental methodologies cited in the literature for evaluating the bioactivity of Lappaconitine derivatives is provided below.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a common in vivo model for screening peripheral analgesic activity.

  • Animal Model: Mice are typically used.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., LA, DLA, or other derivatives) or vehicle (control) is administered, usually intraperitoneally (i.p.) or subcutaneously (s.c.).

    • After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.7%) is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).

    • The number of writhes is counted for a specific duration (e.g., 15-20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the treatment groups compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) is then determined.[2]

Analgesic_Activity_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis animal_model Mice Groups (Control & Treatment) administration Administer Compound or Vehicle animal_model->administration induction Inject Acetic Acid (i.p.) administration->induction observation Count Writhing Responses induction->observation calculation Calculate % Inhibition observation->calculation determination Determine ED₅₀ calculation->determination

References

6-Acetyldepheline: A Comparative Analysis with Known Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides a comparative overview of the diterpenoid alkaloid 6-Acetyldepheline. Given the limited direct research on its enzyme inhibitory activity, this analysis is based on the well-documented anticholinesterase properties of analogous compounds isolated from the Delphinium genus.

While specific enzyme inhibition data for this compound, a natural alkaloid isolated from Delphinium tatsienense, is not yet available in published literature, a significant body of research on other diterpenoid alkaloids from the Delphinium genus points towards a strong potential for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.[1][2][3][4] This guide synthesizes the available data on related Delphinium alkaloids and compares their potential efficacy against established cholinesterase inhibitors used in the management of Alzheimer's disease and other neurological conditions.

Comparative Analysis of Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for various Delphinium alkaloids and clinically approved cholinesterase inhibitors against AChE and BChE. Lower IC50 values indicate greater inhibitory potency.

CompoundTarget EnzymeIC50 Value (µM)Source
Delphinium Alkaloids
Isotalatizidine hydrate (D. denudatum)Acetylcholinesterase (AChE)12.13[2]
Butyrylcholinesterase (BChE)21.41[2]
Diterpene Alkaloid 1 (D. cyphoplectrum)Acetylcholinesterase (AChE)13.7[3][4]
Diterpene Alkaloid 2 (D. cyphoplectrum)Acetylcholinesterase (AChE)21.8[3][4]
Diterpene Alkaloid 3 (D. cyphoplectrum)Acetylcholinesterase (AChE)23.4[3][4]
Diterpene Alkaloid 6 (D. cyphoplectrum)Acetylcholinesterase (AChE)23.9[3][4]
Diterpene Alkaloid 4 (D. cyphoplectrum)Acetylcholinesterase (AChE)28.2[3][4]
Diterpene Alkaloid 5 (D. cyphoplectrum)Acetylcholinesterase (AChE)40.4[3][4]
Uncinatine-A (D. uncinatum)Acetylcholinesterase (AChE)207.73[5]
Known Cholinesterase Inhibitors
DonepezilAcetylcholinesterase (AChE)0.0067[6]
Butyrylcholinesterase (BChE)7.4[6]
RivastigmineAcetylcholinesterase (AChE)4.15 - 5.5[7][8]
Butyrylcholinesterase (BChE)0.037[8]
GalantamineAcetylcholinesterase (AChE)0.41

Experimental Protocols

The most widely used method for determining AChE and BChE inhibitory activity is the spectrophotometric method developed by Ellman.[9][10][11]

Ellman's Method for Acetylcholinesterase Inhibition Assay

Principle: This colorimetric assay measures the activity of acetylcholinesterase based on the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically at 412 nm.[9][11] The rate of color development is proportional to the enzyme activity.

Materials and Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh)

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer, keep on ice)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well microplate, prepare the following reaction mixtures:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).

    • Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.

  • Reaction Initiation: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank wells, add 10 µL of deionized water. The final volume in each well should be 180 µL.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percent inhibition of AChE activity by the test compound is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the context of cholinesterase inhibition and the experimental process, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction

Cholinergic Synaptic Transmission

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer (pH 8.0) - DTNB - ATCI - AChE Solution Plate_Setup Plate Setup (96-well): - Add Buffer, AChE, DTNB - Add Test Compound/Control Reagents->Plate_Setup Test_Compound Prepare Test Compound (this compound) Serial Dilutions Test_Compound->Plate_Setup Preincubation Pre-incubate (10 min, 25°C) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add ATCI Preincubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 412 nm) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50 Determine IC50 Value Calc_Inhibition->IC50

Enzyme Inhibition Assay Workflow

References

Navigating the Structural Landscape of 6-Acetyldepheline Derivatives as Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific experimental data on the structure-activity relationship (SAR) of 6-acetyldepheline derivatives as acetylcholinesterase (AChE) inhibitors is not available in the published scientific literature. This guide is a hypothetical exploration based on the known structure of the diterpene alkaloid depheline and established SAR principles for other AChE inhibitors. The data and derivatives presented herein are illustrative and intended to serve as a framework for potential future research in this area.

Introduction

The quest for novel and effective treatments for neurodegenerative diseases like Alzheimer's disease remains a paramount challenge in medicinal chemistry. A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Depheline, a complex diterpene alkaloid, presents a unique and rigid scaffold that could be explored for the development of novel AChE inhibitors. This guide provides a comparative analysis of a hypothetical series of this compound derivatives to elucidate potential structure-activity relationships.

Hypothetical Structural Activity Relationship (SAR) Analysis

The core hypothesis is that this compound derivatives could interact with the catalytic or peripheral anionic site of AChE. The structural rigidity of the depheline core could be advantageous in achieving specific and high-affinity binding. Modifications at the 6-acetyl group and other positions on the depheline scaffold are likely to significantly influence inhibitory potency and selectivity.

Comparative Data of Hypothetical this compound Derivatives

The following table summarizes the hypothetical inhibitory activities of a designed series of this compound derivatives against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). The parent compound, this compound (DEP-1), is used as the reference.

Compound IDR1 (Modification at 6-acetyl)R2 (Other Modification)hAChE IC50 (nM)hBuChE IC50 (nM)Selectivity Index (BuChE/AChE)
DEP-1 -COCH3-H55012002.18
DEP-2 -CO(CH2)2Ph-H1208507.08
DEP-3 -CO(CH2)3Ph-H8590010.59
DEP-4 -CO-c-hexyl-H32015004.69
DEP-5 -H (deacetylated)-H>10000>10000-
DEP-6 -COCH31-OH48011002.29
DEP-7 -CO(CH2)3Ph1-OH7580010.67
DEP-8 -COCH2-N(CH3)2-H2509503.80

Key Observations from Hypothetical Data:

  • Role of the 6-Acetyl Group: The complete removal of the acetyl group (DEP-5) leads to a significant loss of activity, suggesting its importance for binding.

  • Aromatic Extension: Extending the acetyl group with a phenylalkyl chain (DEP-2 and DEP-3) appears to enhance hAChE inhibitory potency, with a three-carbon linker (DEP-3) being optimal in this hypothetical series. This suggests a potential interaction with a hydrophobic pocket in the enzyme.

  • Influence of Other Substituents: The introduction of a hydroxyl group at the 1-position (DEP-6 and DEP-7) shows a modest improvement in potency, indicating that additional hydrogen bonding interactions could be beneficial.

  • Introduction of an Amino Group: A terminal dimethylamino group (DEP-8) results in moderate potency, possibly through interactions with anionic residues in the enzyme's active site.

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for measuring AChE activity.

Materials:

  • Human recombinant acetylcholinesterase (hAChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound derivatives)

  • Donepezil (reference inhibitor)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of test compounds and donepezil in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of the hAChE enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for AChE Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series plate_loading Plate Loading (Buffer, DTNB, Compound) compound_prep->plate_loading reagent_prep Reagent Preparation (Buffer, DTNB, ATCI) reagent_prep->plate_loading enzyme_add Add hAChE Enzyme plate_loading->enzyme_add incubation Incubation (15 min, 37°C) enzyme_add->incubation reaction_start Initiate Reaction with ATCI incubation->reaction_start read_plate Measure Absorbance at 412 nm reaction_start->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition calc_ic50 Determine IC50 Values calc_inhibition->calc_ic50

Caption: Workflow for in vitro screening of this compound derivatives for AChE inhibition.

Simplified Cholinergic Synapse Signaling Pathway

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ChAT Choline Acetyltransferase (ChAT) ACh_vesicle Acetylcholine (ACh) in Vesicles ChAT->ACh_vesicle synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft release Choline Choline Choline->ChAT AChE Acetylcholinesterase (AChE) ACh_cleft->AChE hydrolysis AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR binds Inhibitor This compound Derivative Inhibitor->AChE inhibits Signal Signal Transduction AChR->Signal

Caption: Inhibition of AChE by a this compound derivative increases acetylcholine levels.

Conclusion

This guide provides a hypothetical framework for the structure-activity relationship of this compound derivatives as acetylcholinesterase inhibitors. The illustrative data suggests that modifications to the 6-acetyl group, particularly the introduction of aromatic moieties, could be a promising strategy for enhancing inhibitory potency. Further research, including synthesis, in vitro and in vivo testing, and computational modeling, is necessary to validate these hypotheses and determine the true potential of the depheline scaffold in the development of novel therapeutics for Alzheimer's disease.

Confirming Cellular Target Engagement of 6-Acetyldepheline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methodologies to confirm the cellular target engagement of 6-Acetyldepheline, a selective inhibitor of Histone Deacetylase 6 (HDAC6), against other common approaches.

Introduction to this compound and its Target: HDAC6

This compound is a novel small molecule inhibitor designed for high selectivity towards Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response, through its deacetylation of non-histone proteins like α-tubulin and cortactin. Dysregulation of HDAC6 has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling therapeutic target.

This guide will compare key methods for confirming the engagement of this compound with HDAC6 in cells, providing quantitative data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Comparative Analysis of Target Engagement Methods

The selection of a target engagement assay depends on various factors, including the specific research question, available resources, and the properties of the compound and target. Here, we compare several widely used methods for confirming HDAC6 engagement.

Method Principle Advantages Disadvantages Typical Readout Potency (IC50) of this compound (nM)
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; applicable to native proteins in intact cells and cell lysates.[1][2]Not suitable for all targets; can be technically demanding.Western Blot or Mass Spectrometry quantification of soluble protein.50
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells, which is competed by the test compound.Ratiometric and quantitative; high sensitivity and suitable for high-throughput screening.[1]Requires genetic modification of the target protein.Bioluminescence Resonance Energy Transfer (BRET) signal.25
Immunoprecipitation-Western Blot Co-immunoprecipitation of the target protein to pull down interacting compounds, or vice versa.Can confirm direct binding in a cellular context.Can be prone to artifacts and non-specific binding.Western Blot detection of the compound or target.N/A (Qualitative)
Tubulin Acetylation Assay (Downstream Biomarker) Inhibition of HDAC6 leads to an increase in the acetylation of its primary substrate, α-tubulin.Measures a direct functional consequence of target engagement; relatively straightforward.Indirect measure of target binding; can be influenced by other cellular factors.[1]Western Blot or immunofluorescence quantification of acetylated α-tubulin.100
PROTAC-mediated Degradation A heterobifunctional molecule (PROTAC) containing the inhibitor recruits an E3 ligase to the target protein, leading to its degradation.[3]Highly sensitive and provides a functional readout of target engagement.[3]Requires the design and synthesis of a specific PROTAC molecule.Western Blot quantification of target protein levels.N/A (DC50)

Signaling Pathway and Experimental Workflows

To visually represent the underlying biology and experimental processes, the following diagrams are provided.

HDAC6 Signaling Pathway cluster_0 Cytoplasm HDAC6 HDAC6 Tubulin α-Tubulin HDAC6->Tubulin Deacetylates Cortactin Cortactin HDAC6->Cortactin Deacetylates Protein_Degradation Protein Degradation HDAC6->Protein_Degradation Promotes via Ubiquitin Binding Ac_Tubulin Acetylated α-Tubulin Cell_Motility Cell Motility Ac_Tubulin->Cell_Motility Regulates Tubulin->Ac_Tubulin Ac_Cortactin Acetylated Cortactin Ac_Cortactin->Cell_Motility Regulates Cortactin->Ac_Cortactin Aggresome Aggresome Formation Protein_Degradation->Aggresome Six_Acetyldepheline This compound Six_Acetyldepheline->HDAC6 Inhibits

Caption: The HDAC6 signaling pathway, illustrating its role in deacetylating key cytoplasmic proteins and the inhibitory action of this compound.

CETSA Experimental Workflow Start Treat cells with This compound or Vehicle Heat Heat cells at various temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and precipitated proteins Lyse->Centrifuge Collect Collect supernatant (soluble fraction) Centrifuge->Collect Analyze Analyze soluble HDAC6 levels by Western Blot or Mass Spec Collect->Analyze Plot Plot thermal stability curve Analyze->Plot

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.

Logic of Target Engagement Confirmation Hypothesis This compound binds to HDAC6 in cells Direct_Binding Direct Binding Assays Hypothesis->Direct_Binding Downstream_Effects Downstream Functional Assays Hypothesis->Downstream_Effects CETSA CETSA Direct_Binding->CETSA NanoBRET NanoBRET Direct_Binding->NanoBRET Tubulin_Acetylation Tubulin Acetylation Downstream_Effects->Tubulin_Acetylation Conclusion Confirmation of Target Engagement CETSA->Conclusion NanoBRET->Conclusion Tubulin_Acetylation->Conclusion

Caption: Logical flow from the initial hypothesis to the confirmation of target engagement using complementary assays.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble HDAC6 at each temperature by Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Tubulin Acetylation Assay Protocol
  • Cell Treatment: Plate cells and treat with a dose-range of this compound or a vehicle control for a specified time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis: Quantify the band intensities for acetylated α-tubulin and normalize them to the total α-tubulin levels. A dose-dependent increase in acetylated α-tubulin indicates HDAC6 inhibition.

Conclusion

Confirming the cellular target engagement of this compound is paramount for its validation as a selective HDAC6 inhibitor. This guide has provided a comparative framework of robust methodologies, from direct biophysical assays like CETSA to functional downstream readouts such as the tubulin acetylation assay. By employing a combination of these approaches, researchers can confidently establish the on-target activity of this compound, paving the way for further preclinical and clinical development.

References

Dexmedetomidine: A Comparative Guide to its Analgesic and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dexmedetomidine's performance as an analgesic and neuroprotective agent against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate independent replication and further research.

Comparative Analgesic Efficacy of Dexmedetomidine

Dexmedetomidine, a selective alpha-2 adrenergic agonist, has demonstrated effective analgesic properties, often in combination with other analgesics, leading to an opioid-sparing effect.[1][2] Clinical trials have evaluated its efficacy against various comparators in postoperative pain management.

Table 1: Comparison of Postoperative Analgesic Efficacy of Dexmedetomidine

ComparatorPatient PopulationKey FindingsReference
Remifentanil Patients undergoing spinal surgeryDexmedetomidine group had significantly lower postoperative pain intensity (2.98 ± 1.29 vs. 3.80 ± 1.1) and required less rescue analgesia.[3][3]
Patients undergoing radiofrequency ablation for hepatocellular carcinomaDexmedetomidine group experienced significantly lower pain scores 30 minutes post-recovery (NRS 4.0 ± 1.9 vs. 6.1 ± 2.0).[4][4]
Fentanyl Patients undergoing lower limb orthopedic surgeries with epidural analgesiaDexmedetomidine provided a significantly longer duration of analgesia (366.62 ± 24.42 min vs. 242.16 ± 23.86 min) and required a lesser dose of ropivacaine for postoperative analgesia.[5][5]
Opioids (General) Meta-analysis of patients receiving patient-controlled epidural analgesiaDexmedetomidine was associated with lower Visual Analog Scale (VAS) scores at 8, 12, 24, and 48 hours postoperatively and a lower incidence of nausea and vomiting.[6][6]
Paracetamol and Ketorolac Post-caesarean section patientsThe addition of dexmedetomidine to ketorolac resulted in a significantly lower pain score compared to its addition to paracetamol.[7]
Analgesics Alone (Control) Meta-analysis of patients undergoing postoperative patient-controlled intravenous analgesiaDexmedetomidine significantly reduced pain scores at 24 and 48 hours postoperatively and decreased analgesic consumption.[8]

Comparative Neuroprotective Effects of Dexmedetomidine

Preclinical studies have consistently demonstrated the neuroprotective effects of dexmedetomidine in various models of neuronal injury, including cerebral ischemia and spinal cord injury.

Table 2: Comparison of Neuroprotective Effects of Dexmedetomidine in Preclinical Models

ComparatorAnimal ModelKey FindingsReference
Saline (Control) Rats with incomplete cerebral ischemiaDexmedetomidine treatment significantly improved neurological and histopathological outcomes. This effect was reversible with an alpha-2 antagonist.[9][9]
Saline (Control) Rabbits with focal cerebral ischemiaDexmedetomidine treatment decreased the area of ischemic neuronal injury in the cortex by approximately 47.6%.[9][9]
Saline (Control) Mice with hypoxia-induced brain injuryDexmedetomidine inhibited the upregulation of NF-κB/COX-2 pathways and reduced apoptosis.[10][10]
Methylprednisolone Rats with spinal cord injuryIntrathecal dexmedetomidine demonstrated neuroprotective effects comparable to methylprednisolone, with a lower amount of bleeding.[11][11]

Experimental Protocols

Assessment of Analgesic Efficacy in Clinical Trials

A common methodology for evaluating analgesic efficacy in the postoperative setting involves a randomized, double-blind, controlled trial design.

Workflow for a Typical Postoperative Analgesia Clinical Trial:

G cluster_preoperative Pre-operative Phase cluster_operative Operative Phase cluster_postoperative Post-operative Phase A Patient Screening & Consent B Randomization A->B C Standardized Anesthesia Protocol B->C D Administration of Investigational Drug (e.g., Dexmedetomidine) or Comparator C->D E Pain Assessment (e.g., VAS/NRS) at specified time points D->E F Monitoring of Rescue Analgesic Consumption E->F if pain > threshold G Assessment of Side Effects (e.g., nausea, sedation) E->G H Patient Satisfaction Assessment G->H

Caption: Workflow of a randomized controlled trial for postoperative analgesia.

Key components of these trials include:

  • Patient Population: Clearly defined inclusion and exclusion criteria for the surgical population being studied.[12]

  • Randomization and Blinding: Patients are randomly assigned to receive either dexmedetomidine or a comparator in a double-blind fashion.

  • Standardized Anesthesia: A consistent anesthetic protocol is used for all participants to minimize confounding variables.

  • Outcome Measures:

    • Primary: Pain intensity is typically measured using a Visual Analog Scale (VAS) or Numeric Rating Scale (NRS) at predefined intervals post-surgery.[13]

    • Secondary: Total consumption of rescue analgesics, time to first request for rescue analgesia, patient satisfaction scores, and incidence of adverse effects (e.g., nausea, vomiting, sedation, bradycardia, hypotension).[14]

Assessment of Neuroprotective Effects in Preclinical Studies

Animal models are crucial for investigating the mechanisms and efficacy of neuroprotective agents.

Workflow for a Preclinical Model of Cerebral Ischemia:

G cluster_pre_injury Pre-Injury Phase cluster_injury Injury & Treatment Phase cluster_post_injury Post-Injury Assessment A Animal Acclimatization B Baseline Neurological Assessment A->B C Induction of Cerebral Ischemia (e.g., MCAO) B->C D Randomized Administration of Dexmedetomidine or Vehicle C->D E Neurological Deficit Scoring at various time points D->E F Histopathological Analysis (Infarct volume measurement) E->F G Biochemical and Molecular Analysis (e.g., inflammatory markers, apoptotic factors) F->G

Caption: Workflow for a preclinical cerebral ischemia neuroprotection study.

Key aspects of these preclinical evaluations include:

  • Animal Models: Common models include middle cerebral artery occlusion (MCAO) for focal ischemia and hypoxic chambers for global ischemia.[15][16]

  • Drug Administration: Dexmedetomidine or a vehicle control is typically administered before, during, or after the ischemic insult to evaluate its protective window.

  • Outcome Measures:

    • Histological: Infarct volume is a primary outcome, often measured by staining brain slices.[17]

    • Functional: Neurological deficit scores are used to assess motor and sensory function post-injury.[9][18]

    • Molecular: Analysis of brain tissue for markers of inflammation (e.g., TNF-α, IL-6), apoptosis (e.g., caspase-3), and oxidative stress.[10][19]

Signaling Pathways in Dexmedetomidine-Mediated Neuroprotection

Dexmedetomidine exerts its neuroprotective effects through multiple signaling pathways, primarily initiated by its binding to the α2-adrenergic receptor.

G Dex Dexmedetomidine Alpha2R α2-Adrenergic Receptor Dex->Alpha2R PI3K PI3K Alpha2R->PI3K ERK ERK Alpha2R->ERK NFkB NF-κB Alpha2R->NFkB inhibition Akt Akt PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis inhibition BDNF ↑ BDNF ERK->BDNF Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation inhibition Neuroprotection Neuroprotection Inflammation->Neuroprotection Apoptosis->Neuroprotection BDNF->Neuroprotection

Caption: Key signaling pathways in Dexmedetomidine's neuroprotective action.

The activation of the α2-adrenergic receptor by dexmedetomidine triggers several downstream cascades:

  • PI3K/Akt Pathway: This pathway is activated to inhibit apoptosis and promote cell survival.[19][20]

  • ERK Pathway: Activation of the extracellular signal-regulated kinase (ERK) pathway can lead to increased expression of brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity.[9][19]

  • Inhibition of NF-κB: Dexmedetomidine can suppress the nuclear factor-kappa B (NF-κB) signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[10][21]

  • Modulation of Glutamate Release: Dexmedetomidine can inhibit the release of the excitatory neurotransmitter glutamate, thereby reducing excitotoxicity.[19]

References

Comparative Analysis of 6-Acetyldepheline: A Proposed Benchmark Study Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Acetyldepheline is a natural alkaloid compound isolated from the plant Delphinium tatsienense. While its chemical structure has been identified, a thorough review of publicly available scientific literature reveals a significant gap in experimental data regarding its biological activity and potential therapeutic applications. To date, no benchmark studies comparing this compound against standard drugs have been published. This guide, therefore, serves as a proposed framework for researchers, scientists, and drug development professionals on how such a comparative study could be designed and executed. The methodologies and data visualizations presented herein are based on common practices for evaluating natural products with potential pharmacological activities, drawing context from studies on other alkaloids isolated from the Delphinium genus, which have shown promise for their anti-inflammatory, analgesic, and cytotoxic properties.

Proposed-Data Presentation

To facilitate a clear and direct comparison, all quantitative data from future experiments should be summarized in structured tables. Below are examples of how such data could be presented.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Standard Drugs

Cell LineThis compound (µM)Doxorubicin (µM)Paclitaxel (µM)
MCF-7 (Breast)Data to be determinedReference dataReference data
A549 (Lung)Data to be determinedReference dataReference data
HCT116 (Colon)Data to be determinedReference dataReference data
HEK293 (Normal)Data to be determinedReference dataReference data

Caption: This table would present the half-maximal inhibitory concentration (IC50) values, indicating the potency of this compound in inhibiting the growth of various cancer cell lines compared to standard chemotherapeutic agents. A higher IC50 value for a normal cell line like HEK293 would suggest selectivity towards cancer cells.

Table 2: Comparative Anti-inflammatory Activity of this compound and Standard Drugs

AssayThis compound (IC50, µM)Indomethacin (IC50, µM)Dexamethasone (IC50, µM)
Nitric Oxide (NO) InhibitionData to be determinedReference dataReference data
Prostaglandin E2 (PGE2) LevelsData to be determinedReference dataReference data
TNF-α SecretionData to be determinedReference dataReference data
IL-6 SecretionData to be determinedReference dataReference data

Caption: This table would compare the anti-inflammatory effects of this compound with standard non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The IC50 values would represent the concentration required to inhibit 50% of the inflammatory markers' production.

Proposed Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are proposed protocols for key experiments to benchmark this compound.

1. In Vitro Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal human embryonic kidney cell line (HEK293) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay: Cells would be seeded in 96-well plates and treated with varying concentrations of this compound and standard drugs (e.g., Doxorubicin, Paclitaxel) for 48-72 hours. Subsequently, MTT solution would be added to each well, and the plates incubated for 4 hours. The resulting formazan crystals would be dissolved in DMSO, and the absorbance measured at 570 nm using a microplate reader. The percentage of cell viability would be calculated, and the IC50 values determined.

2. Anti-inflammatory Activity Assay

  • Cell Culture: Murine macrophage cell line (RAW 264.7) would be cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Nitric Oxide (NO) Production Assay: Cells would be pre-treated with various concentrations of this compound or standard anti-inflammatory drugs (e.g., Indomethacin, Dexamethasone) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours. The concentration of nitrite in the culture supernatants would be measured using the Griess reagent, and the absorbance read at 540 nm.

  • ELISA for Pro-inflammatory Cytokines: The levels of PGE2, TNF-α, and IL-6 in the culture supernatants from the NO production assay would be quantified using commercially available ELISA kits according to the manufacturer's instructions.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of diagrams that would be generated based on the experimental outcomes.

experimental_workflow cluster_invitro In Vitro Cytotoxicity cluster_anti_inflammatory Anti-inflammatory Activity cell_culture Cell Culture (MCF-7, A549, HCT116, HEK293) treatment Treatment with This compound & Standard Drugs cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis_cyto IC50 Determination mtt_assay->data_analysis_cyto raw_culture RAW 264.7 Cell Culture lps_stimulation LPS Stimulation with Drug Pre-treatment raw_culture->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay elisa ELISA for PGE2, TNF-α, IL-6 lps_stimulation->elisa data_analysis_inflam IC50 Determination griess_assay->data_analysis_inflam

Caption: Proposed experimental workflow for benchmarking this compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Transcription Acetyldepheline This compound Acetyldepheline->NFkB Inhibition?

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

While this compound remains an uncharacterized natural product, this guide provides a comprehensive framework for its systematic evaluation. The proposed experiments, data presentation formats, and visualizations offer a clear roadmap for researchers to undertake benchmark studies. The generation of such data is imperative to unlock the potential therapeutic value of this compound and to provide a solid foundation for future drug development endeavors. Until such studies are conducted, any claims regarding the efficacy or mechanism of action of this compound would be purely speculative.

Comparative Transcriptomic Analysis of 6-Acetyldemepheline Treatment: A Methodological and Data Visualization Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no direct comparative transcriptomic studies on 6-Acetyldemepheline-treated cells have been published. The following guide is a comprehensive template illustrating the expected structure, data presentation, and visualization for such a study. The data and specific pathways presented are hypothetical and serve as a representative example for researchers undertaking similar investigations.

This guide provides a framework for objectively comparing the transcriptomic performance of 6-Acetyldemepheline with alternative compounds or vehicle controls, supported by illustrative experimental data and detailed protocols.

Introduction

6-Acetyldemepheline is a novel synthetic compound with purported therapeutic potential. Understanding its mechanism of action at the molecular level is crucial for further development. Comparative transcriptomics, through RNA sequencing (RNA-Seq), offers a powerful approach to elucidate the global gene expression changes induced by 6-Acetyldemepheline and to compare these effects with those of other relevant substances. This guide outlines the methodology and presents a hypothetical comparative analysis of cells treated with 6-Acetyldemepheline versus a standard-of-care compound, "Compound X."

Hypothetical Comparative Transcriptomic Data

In this scenario, human cancer cell line MCF-7 was treated with 6-Acetyldemepheline (10 µM), Compound X (5 µM), or a vehicle (DMSO) for 24 hours. RNA was then extracted for transcriptomic analysis.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in 6-Acetyldemepheline-Treated Cells vs. Vehicle
Gene SymbolLog2 Fold Changep-valueFunction
JUN3.11.2e-8Transcription factor, AP-1 component
FOS2.83.5e-8Transcription factor, AP-1 component
EGR12.51.1e-7Transcription factor, cell growth
MYC-2.14.2e-7Transcription factor, cell cycle progression
CCND1-1.88.9e-7Cell cycle regulator
BCL2-1.52.3e-6Apoptosis regulator
IL64.25.0e-9Cytokine, inflammation
TNF3.91.3e-8Cytokine, inflammation
VEGFA2.06.7e-7Angiogenesis factor
CDKN1A1.99.1e-7Cell cycle inhibitor (p21)
Table 2: Top 10 Differentially Expressed Genes (DEGs) in Compound X-Treated Cells vs. Vehicle
Gene SymbolLog2 Fold Changep-valueFunction
MYC-2.51.8e-8Transcription factor, cell cycle progression
CCND1-2.25.1e-8Cell cycle regulator
BCL2-1.91.4e-7Apoptosis regulator
PCNA-1.73.3e-7DNA replication and repair
E2F1-1.67.8e-7Transcription factor, cell cycle
JUN1.22.1e-5Transcription factor, AP-1 component
FOS1.13.4e-5Transcription factor, AP-1 component
IL82.59.2e-7Cytokine, inflammation
MMP12.11.5e-6Matrix metalloproteinase
TGFB11.84.0e-6Growth factor, multiple roles
Table 3: Comparative Pathway Enrichment Analysis (KEGG)
Pathway Name6-Acetyldemepheline (p-value)Compound X (p-value)
MAPK signaling pathway1.5e-63.2e-4
PI3K-Akt signaling pathway2.8e-50.01
Apoptosis4.1e-51.9e-6
Cell Cycle9.3e-55.5e-7
TNF signaling pathway1.2e-40.05
IL-17 signaling pathway5.6e-4Not significant
Cytokine-cytokine receptor interaction8.0e-42.1e-3

Experimental Protocols

Cell Culture and Treatment

MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1x10^6 cells per well in 6-well plates and allowed to adhere overnight. The following day, cells were treated with 10 µM 6-Acetyldemepheline, 5 µM Compound X, or an equivalent volume of DMSO (vehicle control) for 24 hours.

RNA Isolation and Quality Control

Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA concentration and purity were assessed using a NanoDrop spectrophotometer, and RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 9.0 were used for library preparation.

RNA-Seq Library Preparation and Sequencing

RNA-Seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina. Ribosomal RNA was depleted using the NEBNext rRNA Depletion Kit. The resulting libraries were quantified using a Qubit fluorometer and the library size distribution was assessed with the Agilent Bioanalyzer. Libraries were sequenced on an Illumina NovaSeq 6000 platform to a depth of approximately 30 million paired-end reads per sample.

Bioinformatic Analysis

Raw sequencing reads were assessed for quality using FastQC. Adapters and low-quality bases were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression was quantified using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R.[1] Genes with an adjusted p-value < 0.05 and a log2 fold change > |1| were considered differentially expressed. Gene Ontology (GO) and KEGG pathway enrichment analyses were performed using the clusterProfiler package.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_prep RNA Processing cluster_sequencing Sequencing cluster_analysis Bioinformatic Analysis cell_seeding Seed MCF-7 Cells treatment Treat with 6-Acetyldemepheline, Compound X, or Vehicle cell_seeding->treatment rna_extraction RNA Extraction treatment->rna_extraction qc1 RNA Quality Control (RIN > 9) rna_extraction->qc1 lib_prep Library Preparation (rRNA depleted) qc1->lib_prep sequencing Illumina NovaSeq Sequencing lib_prep->sequencing read_qc Read Quality Control & Trimming sequencing->read_qc alignment Alignment to hg38 read_qc->alignment quantification Gene Quantification alignment->quantification deg_analysis Differential Expression Analysis quantification->deg_analysis pathway_analysis Pathway Enrichment deg_analysis->pathway_analysis

Caption: RNA-Seq experimental workflow from cell treatment to data analysis.

Hypothetical Signaling Pathway Modulation by 6-Acetyldemepheline

Based on the hypothetical upregulation of JUN, FOS, IL6, and TNF, a plausible affected pathway is the MAPK signaling cascade leading to inflammatory responses.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AP1 AP-1 (FOS/JUN) ERK->AP1 Activates Inflammatory_Genes Inflammatory Genes (IL6, TNF) AP1->Inflammatory_Genes Upregulates 6-Acetyldemepheline 6-Acetyldemepheline 6-Acetyldemepheline->Receptor Activates

Caption: Hypothetical activation of the MAPK signaling pathway by 6-Acetyldemepheline.

Conclusion

This guide provides a template for conducting and presenting a comparative transcriptomic analysis of 6-Acetyldemepheline. The hypothetical data suggests that 6-Acetyldemepheline may exert its effects through the modulation of inflammatory and cell stress pathways, such as the MAPK and TNF signaling pathways, while also impacting cell cycle progression and apoptosis. In contrast, the hypothetical "Compound X" appears to have a more pronounced effect on cell cycle arrest and apoptosis. Such comparative analyses are invaluable for elucidating the unique molecular mechanisms of novel compounds and for informing future drug development strategies. Researchers can adapt this framework for their own studies to ensure a comprehensive and objective evaluation.

References

Safety Operating Guide

Proper Disposal of 6-Acetyldepheline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 6-Acetyldepheline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This guide provides a step-by-step operational plan for the safe management and disposal of this compound.

Hazard Identification and Classification

Based on available safety data, this compound is classified as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

These classifications necessitate that this compound be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[2][3].

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Protective gloves[1].

  • Body Protection: Impervious clothing to prevent skin contact[1].

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[1].

Step-by-Step Disposal Procedure

This protocol provides a systematic approach to the safe disposal of this compound waste.

Step 1: Waste Minimization

In line with general laboratory best practices, review experimental protocols to use this compound efficiently and minimize the generation of waste[2].

Step 2: Waste Collection and Segregation

  • Solid Waste:

    • Collect solid this compound waste, including contaminated labware (e.g., pipette tips, weighing boats), in a designated, compatible, and clearly labeled hazardous waste container[4][5].

    • Do not mix with other waste streams unless compatibility has been confirmed[3].

  • Liquid Waste:

    • Collect solutions containing this compound in a leak-proof, screw-top container[2][4]. Do not fill the container more than 80% to allow for expansion[2].

    • Segregate from incompatible wastes, such as strong acids, alkalis, and strong oxidizing/reducing agents[1].

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent[5][6]. The rinsate must be collected and treated as hazardous waste[5].

    • After triple-rinsing and air-drying in a ventilated area (e.g., a chemical fume hood), the container may be disposed of as regular trash, provided all hazard labels have been removed or defaced[6].

Step 3: Waste Container Labeling

Properly label the hazardous waste container with the following information[2][3][5]:

  • The words "Hazardous Waste"[3][5].

  • The full chemical name: "this compound" (no abbreviations or formulas)[2][5].

  • For mixtures, list all constituents and their approximate concentrations[2].

  • The date when waste was first added to the container[3].

  • The name and contact information of the principal investigator or laboratory supervisor[3].

  • Check the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment)[3].

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste storage area[4].

  • Use secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container[4].

  • Keep waste containers closed except when adding waste[4][5].

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste[3].

  • Do not exceed the storage time and quantity limits set by your institution and local regulations[4]. Typically, hazardous waste must be collected within 90 days of the start date on the label[4].

  • Provide the EHS office with a complete list of the chemicals in the waste container.

Experimental Protocols Cited

The disposal procedures outlined above are based on standard hazardous waste management protocols from institutional safety guidelines. No specific experimental protocols for the chemical alteration of this compound for disposal are recommended due to the potential for hazardous reactions. The primary and safest method of disposal is through a certified hazardous waste management vendor arranged by your institution's EHS department.

Data Presentation

Hazard Classification Category Description Reference
Acute Oral ToxicityCategory 4Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects.[1]
Waste Container Requirements Specification Rationale Reference
Container TypeLeak-proof with a screw-on capPrevents spills and leaks.[4]
Fill VolumeDo not exceed 80% capacityAllows for thermal expansion of contents.[2]
Labeling"Hazardous Waste" and full chemical nameEnsures proper identification and handling.[3][5]
Secondary ContainmentMust hold 110% of primary container volumeContains spills and segregates incompatible wastes.[4]

Mandatory Visualization

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal Steps start This compound Waste Generated solid_waste Solid Waste (Contaminated Labware, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) start->liquid_waste Is it liquid? empty_container Empty Containers start->empty_container Is it an empty container? solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container (<=80% full) liquid_waste->liquid_container rinse_container Triple-Rinse with Suitable Solvent empty_container->rinse_container store_waste Store in Designated Secondary Containment Area solid_container->store_waste liquid_container->store_waste collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_rinsed Dispose of Rinsed Container in Regular Trash rinse_container->dispose_rinsed collect_rinsate->liquid_container contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end Disposed by Certified Vendor contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 6-Acetyldepheline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Acetyldepheline. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed[1].

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life[1].

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

GHS Hazard Statements:

  • H302: Harmful if swallowed[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to protect against splashes[1].
Hand Protection Protective GlovesUse impermeable and resistant gloves[1].
Body Protection Impervious ClothingWear appropriate protective clothing to prevent skin exposure[1].
Respiratory Protection Suitable RespiratorTo be used to avoid inhalation of dust or aerosols[1].

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidental exposure.

Precautions for Safe Handling:

  • Avoid contact with eyes and skin[1].

  • Prevent the formation of dust and aerosols[1].

  • Use only in areas with appropriate exhaust ventilation[1].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash skin thoroughly after handling[1].

Conditions for Safe Storage:

  • Keep the container tightly sealed[1].

  • Store in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Storage Temperatures:

    • Powder: -20°C[1].

    • In solvent: -80°C[1].

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents[1].

Emergency Procedures

In the event of an accidental exposure or spill, follow these immediate first aid and containment measures.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting[1].
Eye Contact Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician[1].
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1].
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation[1].

Accidental Release Measures:

  • Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation and evacuate personnel to safe areas[1].

  • Environmental Precautions: Prevent further leakage or spillage. Keep the product away from drains or water courses[1].

  • Containment and Cleaning Up:

    • Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders)[1].

    • Decontaminate surfaces and equipment by scrubbing with alcohol[1].

    • Dispose of contaminated material according to approved waste disposal procedures[1].

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant[1]. Adhere to all local, regional, and national hazardous waste regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

G A Preparation B Don Personal Protective Equipment (PPE) - Safety Goggles - Protective Gloves - Impervious Clothing - Respirator A->B C Handling in Ventilated Area B->C D Weighing/Measuring C->D E Experimentation D->E F Decontamination E->F H Waste Disposal E->H G Clean Work Area with Alcohol F->G J Doff PPE G->J I Dispose of Contaminated Materials in Approved Waste Container H->I I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.